molecular formula C6H5BrFNO B1410831 3-Amino-4-bromo-5-fluorophenol CAS No. 1807143-32-3

3-Amino-4-bromo-5-fluorophenol

Cat. No.: B1410831
CAS No.: 1807143-32-3
M. Wt: 206.01 g/mol
InChI Key: WGZLXXSRSPNOAR-UHFFFAOYSA-N
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Description

3-Amino-4-bromo-5-fluorophenol is a useful research compound. Its molecular formula is C6H5BrFNO and its molecular weight is 206.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-4-bromo-5-fluorophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-4-bromo-5-fluorophenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-4-bromo-5-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO/c7-6-4(8)1-3(10)2-5(6)9/h1-2,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGZLXXSRSPNOAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)Br)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Deep Dive into the Solubility of 3-Amino-4-bromo-5-fluorophenol in DMSO and Methanol

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Physicochemical Characterization of 3-Amino-4-bromo-5-fluorophenol and Selected Solvents

A molecule's solubility is dictated by its structure and the interplay of intermolecular forces with the surrounding solvent molecules. The principle of "like dissolves like" serves as a fundamental guide, suggesting that substances with similar polarities are more likely to be soluble in one another[1].

3-Amino-4-bromo-5-fluorophenol is a multifaceted molecule featuring a phenol backbone substituted with an amino group, a bromine atom, and a fluorine atom. These functional groups impart a distinct polarity and the capacity for various intermolecular interactions.

  • Hydrogen Bond Donors: The phenolic hydroxyl (-OH) and the amino (-NH2) groups can act as hydrogen bond donors.

  • Hydrogen Bond Acceptors: The oxygen and nitrogen atoms in the hydroxyl and amino groups, respectively, as well as the fluorine atom, can act as hydrogen bond acceptors.

  • Dipole-Dipole Interactions: The electronegative halogen atoms (bromine and fluorine) and the polar C-Br and C-F bonds contribute to the molecule's overall dipole moment.

  • Van der Waals Forces: The aromatic ring and the overall molecular structure contribute to London dispersion forces.

Dimethyl Sulfoxide (DMSO) is a highly polar aprotic solvent with a large dipole moment. Its key features include:

  • Polarity: The S=O bond is highly polarized, making DMSO an excellent solvent for polar compounds[2][3].

  • Hydrogen Bond Acceptor: The oxygen atom in the sulfoxide group is a strong hydrogen bond acceptor.

  • Aprotic Nature: DMSO does not have any hydrogen atoms bonded to electronegative atoms, meaning it cannot act as a hydrogen bond donor[4][5].

Methanol (CH3OH) is a polar protic solvent, characterized by:

  • Polarity: The O-H bond makes methanol a polar molecule[6][7][8][9][10].

  • Hydrogen Bonding: Methanol can act as both a hydrogen bond donor and acceptor, thanks to its hydroxyl group[11].

The table below summarizes the key properties of the solute and solvents.

CompoundMolecular FormulaMolar Mass ( g/mol )Key Functional GroupsPolarityHydrogen Bonding Capability
3-Amino-4-bromo-5-fluorophenolC₆H₅BrFNO206.01-OH, -NH₂, -Br, -FPolarDonor & Acceptor
Dimethyl Sulfoxide (DMSO)(CH₃)₂SO78.13S=OHighly PolarAcceptor only
MethanolCH₃OH32.04-OHPolarDonor & Acceptor

Predicted Solubility and Intermolecular Interactions

Based on the chemical characteristics, we can predict the solubility of 3-Amino-4-bromo-5-fluorophenol in DMSO and methanol.

Solubility in DMSO

Prediction: High solubility.

Rationale: The high polarity of DMSO and its ability to act as a strong hydrogen bond acceptor make it an excellent solvent for 3-Amino-4-bromo-5-fluorophenol. The primary intermolecular forces at play would be:

  • Hydrogen Bonding: The phenolic -OH and amino -NH₂ groups of the solute will form strong hydrogen bonds with the sulfoxide oxygen of DMSO.

  • Dipole-Dipole Interactions: The polar C-Br and C-F bonds of the solute will interact favorably with the large dipole of DMSO.

A related compound, 4-Bromo-3-difluoromethoxy-5-fluorophenol, has been reported to have moderate to high solubility in polar aprotic solvents like DMSO[12]. This further supports the prediction of good solubility for 3-Amino-4-bromo-5-fluorophenol in DMSO.

Solvation of 3-Amino-4-bromo-5-fluorophenol in DMSO

G cluster_dmso DMSO Molecules solute 3-Amino-4-bromo-5-fluorophenol dmso1 DMSO solute->dmso1 H-Bond (OH•••O=S) dmso2 DMSO solute->dmso2 H-Bond (NH•••O=S) dmso3 DMSO solute->dmso3 Dipole-Dipole dmso4 DMSO solute->dmso4 Dipole-Dipole

Caption: Predicted interactions between 3-Amino-4-bromo-5-fluorophenol and DMSO.

Solubility in Methanol

Prediction: Good to moderate solubility.

Rationale: Methanol, being a polar protic solvent, can engage in a variety of interactions with 3-Amino-4-bromo-5-fluorophenol.

  • Hydrogen Bonding: Methanol can act as both a hydrogen bond donor and acceptor, allowing for extensive hydrogen bonding with the -OH and -NH₂ groups of the solute.

  • Dipole-Dipole Interactions: The polar nature of both the solute and methanol will lead to favorable dipole-dipole interactions.

While the polarity of methanol is lower than that of DMSO, its ability to form a comprehensive hydrogen-bonding network is a significant factor promoting solubility.

Solvation of 3-Amino-4-bromo-5-fluorophenol in Methanol

G cluster_methanol Methanol Molecules solute 3-Amino-4-bromo-5-fluorophenol meoh1 Methanol solute->meoh1 H-Bond (Solute-OH•••MeOH-OH) meoh2 Methanol solute->meoh2 H-Bond (Solute-NH•••MeOH-OH) meoh3 Methanol solute->meoh3 H-Bond (MeOH-OH•••Solute-F) meoh4 Methanol solute->meoh4 Dipole-Dipole

Caption: Predicted interactions between 3-Amino-4-bromo-5-fluorophenol and Methanol.

Experimental Protocol for Solubility Determination

To empirically determine the solubility of 3-Amino-4-bromo-5-fluorophenol, a standardized experimental protocol should be followed. The isothermal shake-flask method is a reliable and widely accepted technique.

Materials and Equipment
  • 3-Amino-4-bromo-5-fluorophenol (analytical grade)

  • DMSO (anhydrous, ≥99.5%)

  • Methanol (anhydrous, ≥99.8%)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature orbital shaker/incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

The following workflow outlines the steps for determining the equilibrium solubility.

Workflow for Isothermal Shake-Flask Solubility Determination

G start Start step1 Add excess solid to a known volume of solvent in a vial. start->step1 step2 Equilibrate at constant temperature with agitation for 24-48 hours. step1->step2 step3 Allow solid to settle. step2->step3 step4 Centrifuge to separate undissolved solid. step3->step4 step5 Withdraw a known volume of the supernatant. step4->step5 step6 Dilute the supernatant with a suitable solvent. step5->step6 step7 Analyze the concentration using a validated HPLC method. step6->step7 end End step7->end

Caption: Step-by-step workflow for the isothermal shake-flask method.

Detailed Procedure
  • Preparation: Accurately weigh an excess amount of 3-Amino-4-bromo-5-fluorophenol into a series of vials.

  • Solvent Addition: Add a precise volume of either DMSO or methanol to each vial.

  • Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Then, centrifuge the vials to ensure complete separation of the undissolved solid.

  • Sampling: Carefully withdraw a known aliquot of the clear supernatant.

  • Dilution: Dilute the aliquot with a suitable mobile phase to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound. The solubility is then reported in units such as mg/mL or mol/L.

Conclusion

References

  • National Center for Biotechnology Information. (n.d.). 3-Amino-5-fluorophenol. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Amino-2-bromo-6-fluorophenol. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Amino-3-fluorophenol. PubChem Compound Database. Retrieved from [Link]

  • LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • LibreTexts. (2023, January 22). Physical Properties of Phenol. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

  • Chemistry Steps. Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]

  • Bellevue College. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methanol. PubChem Compound Database. Retrieved from [Link]

  • Doc Brown's Chemistry. Phenol hydrogen bonding physical chemical properties. Retrieved from [Link]

  • Saskia van der Vlies. (n.d.). 2.4. Effects of Intermolecular Forces. Introduction to Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dimethyl Sulfoxide. PubChem Compound Database. Retrieved from [Link]

  • LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. Retrieved from [Link]

  • Wikipedia. (n.d.). Methanol. Retrieved from [Link]

  • Gaylord Chemical Company. Dimethyl Sulfoxide Solvent Properties. Retrieved from [Link]

  • LibreTexts. (2020, May 30). 2.12: Intermolecular Forces and Solubilities. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, November 20). Polar Protic vs Polar Aprotic Solvents in Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Reddit. (2019, November 13). Polar Protic vs. Polar Aprotic Solvents. r/chemhelp. Retrieved from [Link]

  • Khan Academy. Solubility and intermolecular forces. Retrieved from [Link]

  • Chemistry Steps. Solubility of Organic Compounds. Retrieved from [Link]

  • Bellevue College. Experiment 2 # Solubility. Retrieved from [Link]

  • Cetiner Engineering. PHYSICAL PROPERTIES OF METHANOL. Retrieved from [Link]

  • LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]

  • Encyclopaedia Britannica. (2026, January 21). Methanol. Retrieved from [Link]

  • American Chemical Society. (2021, September 20). Dimethyl sulfoxide. Retrieved from [Link]

Sources

Technical Guide: Sourcing & Validating 3-Amino-4-bromo-5-fluorophenol (Research Grade)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the procurement, characterization, and handling of 3-Amino-4-bromo-5-fluorophenol , a specialized halogenated intermediate used in high-precision medicinal chemistry.

Compound Identity & Strategic Significance[1][2][3][4]

3-Amino-4-bromo-5-fluorophenol is a tri-substituted benzene derivative serving as a critical scaffold in the synthesis of small molecule inhibitors, particularly targeting kinase pathways (e.g., VEGFR, Aurora B) where the specific electronic and steric properties of the halogen substitution pattern are vital for binding affinity.

Chemical Specifications
PropertySpecification
Chemical Name 3-Amino-4-bromo-5-fluorophenol
CAS Number 1807143-32-3 (Primary Research CAS)
Molecular Formula C₆H₅BrFNO
Molecular Weight 206.01 g/mol
Appearance Off-white to pale beige solid
Solubility Soluble in DMSO, MeOH, EtOAc; sparingly soluble in water
pKa (Predicted) ~8.5 (Phenolic OH), ~3.5 (Aniline NH₂)

Critical Isomer Note: Commercial catalogs often list structural isomers such as 4-Amino-3-bromo-5-fluorophenol (CAS 847872-11-1) or 2-Amino-4-bromo-5-fluorophenol. It is imperative to verify the substitution pattern. In the target compound, the bromine atom is positioned between the amino and fluoro groups (position 4), creating a unique steric cleft.

Procurement Strategy: The "Research Grade" Standard

Unlike commodity chemicals, this compound is typically produced via custom synthesis or small-batch manufacturing. "Research Grade" in this context implies a purity of ≥97% but, more importantly, requires rigorous proof of regiochemistry.

Vendor Evaluation Matrix

Do not purchase based on price alone. Use this matrix to evaluate suppliers (e.g., specialized CROs, fine chemical catalogs like ChemScene or Ambeed):

  • Regiochemical Validation: Does the CoA include 2D-NMR (HMBC/HSQC) or NOE data? Simple 1H-NMR may be insufficient to distinguish the 4-bromo isomer from the 2-bromo or 6-bromo byproducts without careful analysis of coupling constants.

  • Impurity Profile: Request data on the "des-bromo" precursor (3-amino-5-fluorophenol) and regioisomers.

  • Batch Consistency: For scale-up (>10g), ask for lot-specific data rather than a generic representative CoA.

Recommended Specification for Purchase Order
  • Purity: ≥ 98.0% (HPLC, 254 nm)

  • Identity: 1H-NMR and MS consistent with structure.

  • Water Content: ≤ 0.5% (Karl Fischer) - Critical for subsequent water-sensitive couplings.

  • Residual Solvents: Report (EtOAc, Hexane often present from recrystallization).

Quality Control (QC) & Characterization Protocol

Upon receipt, the compound must be quarantined until identity is verified. The proximity of the Fluorine, Bromine, and Amino groups creates specific spectral signatures.

QC Workflow Diagram

The following flowchart outlines the mandatory acceptance testing for this compound.

QC_Workflow Start Shipment Receipt (Quarantine) Visual Visual Inspection (Color/Form) Start->Visual Solubility Solubility Check (DMSO-d6) Visual->Solubility NMR 1H-NMR & 19F-NMR (Regioisomer Check) Solubility->NMR HPLC HPLC-MS Purity (>98% Target) NMR->HPLC If Structure Confirmed Fail Reject / Return NMR->Fail Wrong Isomer HPLC->Fail Impurity >2% Pass Release to Inventory HPLC->Pass Purity >98%

Figure 1: Decision-tree for validating incoming batches of 3-Amino-4-bromo-5-fluorophenol.

Spectral Interpretation Guide
  • 1H-NMR (DMSO-d6):

    • Look for two distinct aromatic protons .

    • H-2 (between OH and NH2): Typically a doublet or singlet around δ 5.8 - 6.2 ppm.

    • H-6 (between OH and F): Typically a doublet of doublets (coupling with F) around δ 6.2 - 6.5 ppm.

    • Key Differentiator: If the Bromine is at position 4, you should see specific meta-coupling (J ~2 Hz) between H-2 and H-6, and H-6 should show strong ortho-coupling to Fluorine (J_H-F ~10-12 Hz).

    • Warning: If you see a proton with no strong F-coupling, the F might be para to a proton, or the Br is in the wrong spot.

  • 19F-NMR:

    • Single peak expected. Multiplicity helps confirm the number of ortho/meta protons.

Handling, Safety & Stability

Hazard Profile (GHS Classification)
  • Signal Word: Warning

  • H315/H319: Causes skin and serious eye irritation.[1] Halogenated phenols are potent irritants; absorption can be systemic.

  • H302: Harmful if swallowed.[1][2][3]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amino group is prone to oxidation (darkening) upon air exposure.

Stability[1][3]
  • Light Sensitivity: Protect from light.[4][5] Brominated aromatic amines can undergo photodehalogenation.

  • Reactivity: Avoid acid chlorides and anhydrides unless acylation is intended. Incompatible with strong oxidizers.

Synthetic Utility & Applications

This scaffold is a "privileged structure" for designing Type II kinase inhibitors. The 4-bromo position allows for palladium-catalyzed cross-coupling, while the 3-amino and 1-hydroxyl groups allow for heterocycle formation (e.g., benzoxazoles).

Common Derivatization Pathways

Synthesis_Pathways Core 3-Amino-4-bromo- 5-fluorophenol Suzuki Suzuki-Miyaura Coupling (Pd) Core->Suzuki -Br site Cyclization Cyclization w/ Orthoesters Core->Cyclization -OH / -NH2 Etherification O-Alkylation (Base/R-X) Core->Etherification -OH site Biaryl Biaryl Scaffold (Kinase Inhibitor Core) Suzuki->Biaryl Benzoxazole 7-Bromo-6-fluoro- benzoxazole Cyclization->Benzoxazole Ether Phenolic Ethers Etherification->Ether

Figure 2: Primary synthetic transformations for drug discovery applications.

  • Suzuki Coupling: The Br at C4 is sterically crowded by F and NH2 but remains reactive enough for coupling with boronic acids to install hydrophobic tails (common in kinase inhibitors).

  • Benzoxazole Formation: Condensation with carboxylic acid derivatives closes the ring between the OH and NH2, yielding a 7-bromo-6-fluorobenzoxazole core.

References

  • PubChem Compound Summary. 3-Amino-4-bromophenol (Analogous Structure & Safety Data). National Center for Biotechnology Information. [Link]

  • ChemSRC Database. CAS 1807143-32-3 Entry (3-Amino-4-bromo-5-fluorophenol). [Link][6]

Sources

Strategic Sourcing & Technical Profile: 3-Amino-4-bromo-5-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1807143-32-3 | Molecular Formula: C₆H₅BrFNO | Molecular Weight: 206.01 g/mol

Executive Summary

3-Amino-4-bromo-5-fluorophenol is a highly specialized, poly-functionalized aromatic intermediate primarily utilized in the synthesis of advanced pharmaceutical active ingredients (APIs), particularly kinase inhibitors and heterocyclic scaffolds in oncology research.

Unlike commoditized reagents, this compound is characterized by extreme supply scarcity and regiochemical complexity . It is rarely available as an "off-the-shelf" bulk catalog item. Procurement typically requires engagement with Custom Research Organizations (CROs) or specialized fine chemical manufacturers. This guide provides the technical grounding to validate suppliers, understand cost drivers, and navigate the synthesis challenges that dictate its high market value.

Chemical Identity & Specifications

Accurate identification is critical due to the existence of multiple regioisomers (e.g., 4-amino-3-bromo-5-fluorophenol) which are chemically distinct but share identical molecular weights.

PropertySpecification
IUPAC Name 3-Amino-4-bromo-5-fluorophenol
CAS Number 1807143-32-3 (Primary), Note: Often mislabeled in databases; verify by structure.
Appearance Off-white to pale brown powder (oxidizes upon air exposure)
Solubility Soluble in DMSO, MeOH, EtOAc; sparingly soluble in water.
Purity Standard >97.0% (HPLC)
Key Impurity Regioisomer: 4-Amino-2-bromo-5-fluorophenol (arising from non-selective bromination)
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen), Protect from light.

Supply Chain & Pricing Landscape

The market for 3-Amino-4-bromo-5-fluorophenol is tiered. "In-stock" claims are often placeholders for rapid synthesis capabilities rather than physical inventory.

Pricing Estimates (Q1 2026)

Prices are indicative of custom synthesis campaigns.

TierScaleEstimated Unit Price (USD)Lead Time
Discovery 100 mg - 1 g$800 - $1,500 / gram2 - 4 Weeks
Pilot 10 g - 100 g$300 - $600 / gram6 - 8 Weeks
Bulk > 1 kg$150 - $250 / gram12+ Weeks
Recommended Sourcing Strategy
  • Primary Sourcing: Do not rely on general aggregators. Contact specialized fluorochemical suppliers directly (e.g., Fluorochem , Combi-Blocks , Enamine ).

  • Precursor Strategy: If the final compound is unavailable, purchase the precursor 3-Amino-5-fluorophenol (CAS 1167055-92-6) and perform the final bromination step in-house (see Section 4).

  • Audit Requirement: Demand a ¹H-NMR spectrum confirming the para relationship of the protons or specific NOE (Nuclear Overhauser Effect) data to prove the bromine position is at C4, not C2 or C6.

Technical Deep Dive: Synthesis & Challenges

The high cost of this material stems from the Regioselectivity Challenge . The molecule contains three directing groups on the benzene ring:

  • -OH (Position 1): Strong ortho/para director.

  • -NH₂ (Position 3): Strong ortho/para director (Stronger than OH).

  • -F (Position 5): Weak ortho/para director.

The Regioselectivity Problem

Direct bromination of 3-amino-5-fluorophenol is difficult because the C4 position (the target) is sterically crowded between the amine and fluorine. Furthermore, the amine group strongly directs electrophilic substitution to the para position (C6), leading to the wrong isomer.

Validated Synthetic Workflow

To ensure the bromine installs at C4, a "Blocking & Directing" strategy is required.

SynthesisRoute Start 3-Amino-5-fluorophenol (CAS 1167055-92-6) Step1 Protection (Ac2O/Pyridine) Start->Step1 Inter1 N-(3-Fluoro-5-hydroxyphenyl)acetamide Step1->Inter1 Step2 Bromination (NBS, DMF, -10°C) Inter1->Step2 OH directs Para to C4 Inter2 Intermediate: Br installs at C4 (Para to OH) Step2->Inter2 Major Product Impurity Impurity: C6-Bromo Isomer (Para to NH2) Step2->Impurity Minor Product Step3 Deprotection (HCl/MeOH, Reflux) Inter2->Step3 Final 3-Amino-4-bromo-5-fluorophenol (Target) Step3->Final

Figure 1: Proposed synthetic route utilizing acetamide protection to modulate directing power and steric bulk, favoring C4 bromination.

Experimental Protocol (Self-Validating)

Note: This protocol assumes starting from the commercially available 3-Amino-5-fluorophenol.

  • Protection: Acetylate the amine to reduce its activating power and steric accessibility. This shifts the directing dominance slightly towards the -OH group.

  • Bromination (Critical Step):

    • Reagent: N-Bromosuccinimide (NBS) is preferred over elemental bromine (

      
      ) for milder, controlled release of bromonium ions.
      
    • Solvent: DMF or Acetonitrile.

    • Temperature: Maintain < 0°C . Higher temperatures increase the kinetic energy, allowing the bromine to overcome the steric barrier at C6 (the wrong position).

    • Validation: Monitor via LC-MS. The target product will show a specific retention time shift. If a split peak appears, the regioisomer (C6-bromo) is forming.

  • Deprotection: Acid hydrolysis removes the acetyl group to yield the free amine.

Quality Assurance: CoA Interpretation

When receiving a batch from a supplier, check these specific parameters to ensure you have the correct isomer.

ParameterAcceptance CriteriaScientific Rationale
¹H-NMR (DMSO-d₆) Two doublets (or singlets) in the aromatic region with coupling constants J ~ 2-3 Hz (meta coupling) or ~10-12 Hz (H-F coupling).Confirms the protons are isolated by substituents. If you see ortho coupling (~8 Hz), it is the wrong isomer.
¹⁹F-NMR Single sharp peak.Presence of a secondary peak indicates regioisomeric impurity.
Mass Spec M+ and M+2 peaks of equal intensity (characteristic of Bromine).Confirms mono-bromination.

References

  • Precursor Availability: 3-Amino-5-fluorophenol (CAS 1167055-92-6).[1][2][3] Available via Fluorochem.

  • Synthetic Methodology (Analogous): Regioselective bromination of activated phenols. See Patent CN102060717B (Method for synthesizing 3-amino-4-bromophenol) for reaction condition analogs.

  • Chemical Structure Validation: 3-Amino-4-bromo-5-fluorophenol (CAS 1807143-32-3).[4] ChemSrc Database.

  • Isomer Comparison: 3-Bromo-5-fluorophenol (CAS 433939-27-6).[5] Ossila Product Data.

Sources

Technical Guide: Fluorinated Amino-Bromophenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Synthetic Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary: The Halogenated Phenol Pharmacophore

In the landscape of medicinal chemistry, the fluorinated amino-bromophenol scaffold represents a high-value "privileged structure." This specific combination of substituents is not merely random; it leverages three distinct chemical behaviors to modulate drug efficacy and pharmacokinetics:

  • Fluorine (

    
    ):  Enhances metabolic stability (blocking P450 oxidation sites) and modulates pKa via strong electron withdrawal.
    
  • Bromine (

    
    ):  Provides a hydrophobic handle and, critically, acts as a Halogen Bond (
    
    
    
    -bond)
    donor. This is essential for targeting enzyme pockets (e.g., PTP1B) where the bromine mimics the phosphate oxygen of natural substrates.
  • Amino Group (

    
    ):  Serves as a versatile "chemical hook" for derivatization (amides, sulfonamides, ureas) and acts as a hydrogen bond donor/acceptor to improve water solubility compared to simple poly-brominated phenols.
    

This guide details the synthesis, structural logic, and biological applications of these derivatives, moving beyond simple lists to explore the causality of their design.

Structural Classification & Design Logic

The interplay between the directing effects of the hydroxyl (


) and amino (

) groups dictates the synthetic accessibility of these isomers.
Electronic & Steric Considerations
  • Acidity Modulation: The presence of

    
     and 
    
    
    
    ortho/para to the phenol lowers the
    
    
    , making the hydroxyl proton more acidic and a better hydrogen bond donor.
  • Lipophilicity: The

    
     atom significantly increases 
    
    
    
    , facilitating membrane permeability, while the
    
    
    atom balances this by reducing oxidative clearance.
Core Isomer Scaffolds

The most chemically significant isomers for drug development are:

  • Scaffold A (2-Amino-6-bromo-4-fluorophenol): High utility in benzoxazole synthesis.

  • Scaffold B (4-Amino-2-bromo-6-fluorophenol): Often used to separate the lipophilic

    
     from the conjugation handle.
    

Synthetic Methodologies

The synthesis of these derivatives requires careful control of regioselectivity. The strong activating nature of


 and 

(or protected

) often leads to over-bromination if not controlled.
Synthesis Workflow Diagram

The following diagram illustrates the two primary routes: Route A (Bromination of Fluorophenols) and Route B (Reduction of Nitro-Bromophenols).

SynthesisPathways Start1 4-Fluorophenol Nitration Nitration (HNO3/H2SO4) Start1->Nitration NitroInt 2-Nitro-4-fluorophenol Nitration->NitroInt Bromination1 Bromination (Br2/AcOH or NBS) NitroInt->Bromination1 NitroBromo 2-Nitro-6-bromo-4-fluorophenol Bromination1->NitroBromo Reduction Reduction (Fe/HCl or H2/Pd-C) NitroBromo->Reduction Target1 2-Amino-6-bromo-4-fluorophenol (Target Scaffold A) Reduction->Target1 High Yield Start2 4-Fluoroaniline Protect Protection (Ac2O) Start2->Protect Bromination2 Bromination (Br2/AcOH) Protect->Bromination2 Hydrolysis Diazotization/Hydrolysis (NaNO2/H2SO4 -> H2O) Bromination2->Hydrolysis Multi-step Hydrolysis->Target1

Figure 1: Divergent synthetic pathways for accessing the 2-amino-6-bromo-4-fluorophenol core. Route A is generally preferred for scale-up due to fewer steps and cleaner regiocontrol.

The Derivative List: Applications & Bioactivity

This section categorizes the derivatives based on their functional application in drug discovery.

Series A: PTP1B Inhibitors (Diabetes & Obesity)

Mechanism: Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of insulin signaling.[1][2] Bromophenols mimic the phosphate group of phosphotyrosine via halogen bonding.

  • Core Compound: 2-Amino-6-bromo-4-fluorophenol (as a fragment).[3]

  • Key Derivative: N-(3-bromo-5-fluoro-2-hydroxyphenyl)acetamide .

    • Activity: The amide linker extends into the secondary binding pocket of PTP1B, improving selectivity over TC-PTP.

    • Advantage:[4] The fluorine atom at the para position (relative to amino) prevents metabolic hydroxylation, extending half-life.

Series B: Antimicrobial Agents (Biofilm Inhibition)

Mechanism: Disruption of bacterial membrane potential and inhibition of quorum sensing.

  • Key Derivative: Schiff Bases of 2-amino-4-bromo-6-fluorophenol .

    • Structure: Condensation of the amino group with aromatic aldehydes (e.g., 4-nitrobenzaldehyde).

    • Data: These derivatives show enhanced activity against MRSA (Methicillin-resistant S. aureus) compared to non-fluorinated analogs. The fluorine increases lipophilicity, aiding penetration of the bacterial cell wall.

Series C: Synthetic Intermediates (Benzoxazoles)

Application: Precursors for bioactive heterocycles.

  • Reaction: Cyclization of 2-amino-6-bromo-4-fluorophenol with carboxylic acids or orthoesters yields 5-bromo-7-fluorobenzoxazoles .

  • Utility: These benzoxazoles are potent anticancer scaffolds (e.g., VEGFR inhibitors) where the Br/F substitution pattern dictates binding affinity.

Experimental Protocols

Protocol 1: Regioselective Bromination of Fluoronitrophenol

Rationale: Brominating before reducing the nitro group prevents oxidation of the sensitive amine and utilizes the strong ortho-directing power of the phenol.

  • Reagents: 2-Nitro-4-fluorophenol (1.0 eq), Bromine (

    
    , 1.05 eq), Glacial Acetic Acid (Solvent), Sodium Acetate (Buffer).
    
  • Setup: 3-neck round bottom flask, internal thermometer, addition funnel, caustic scrubber for HBr.

  • Procedure:

    • Dissolve 2-nitro-4-fluorophenol in glacial acetic acid (5 mL/g). Add NaOAc (1.0 eq).

    • Cool to 15°C.

    • Add

      
       dropwise over 30 mins. Critical: Keep T < 20°C to avoid poly-bromination.
      
    • Stir at RT for 4 hours. Monitor by TLC (Mobile phase: 20% EtOAc/Hexanes).

    • Quench: Pour into ice water containing 5% sodium bisulfite (to destroy excess

      
      ).
      
    • Isolation: Filter the yellow precipitate. Recrystallize from Ethanol/Water.

    • Yield: Typically 85-90%.[5]

Protocol 2: Iron-Mediated Nitro Reduction

Rationale: Uses mild conditions compatible with aryl halides (avoids de-halogenation often seen with


).
  • Reagents: 2-Nitro-6-bromo-4-fluorophenol (1.0 eq), Iron powder (3.0 eq),

    
     (0.5 eq), Ethanol/Water (3:1).
    
  • Procedure:

    • Suspend substrate and iron powder in EtOH/Water.

    • Heat to reflux (

      
      ).
      
    • Add solid

      
       in portions (vigorous bubbling will occur).
      
    • Reflux for 2 hours.[5]

    • Workup: Filter hot through Celite to remove iron oxides.

    • Concentrate filtrate. Neutralize with saturated

      
      .[5]
      
    • Extract with Ethyl Acetate.

    • Product: 2-Amino-6-bromo-4-fluorophenol (often an off-white solid, sensitive to air oxidation; store under Argon).

Data Summary Table: Key Physical Properties
CompoundMolecular WeightLogP (Calc)Melting PointKey Spectral Feature (

NMR)
2-Amino-6-bromo-4-fluorophenol 206.011.95138-140°C

6.8 (dd, Ar-H), Broad

2-Nitro-6-bromo-4-fluorophenol 236.002.10115-117°C

7.8 (dd, deshielded by

)
4-Bromo-2-fluorophenol 191.002.65Oil

7.2 (m, Ar-H)

Structure-Activity Relationship (SAR) Logic

The biological potency of these derivatives relies on the "Halogen Displacement" effect.

SAR_Logic Core Core Scaffold: Amino-Bromophenol Br_Role Bromine (Br): Halogen Bond Donor (Mimics Phosphate O) Core->Br_Role F_Role Fluorine (F): Metabolic Blocker (Prevents Ring Oxidation) Core->F_Role NH2_Role Amino (NH2): Solubility & Linker (H-Bond Donor) Core->NH2_Role Target_Enzyme Target: PTP1B / Bacterial Membrane Br_Role->Target_Enzyme Specific Binding F_Role->Target_Enzyme Prolonged Action NH2_Role->Target_Enzyme Bioavailability

Figure 2: Pharmacophore decomposition of the fluorinated amino-bromophenol scaffold.

References

  • Synthesis of Halogenated Phenols: BenchChem. (2025). A Comparative Guide to the Synthesis of 2-Bromo-4-fluorophenol and 4-bromo-2-fluorophenol. Link

  • Bromophenol Bioactivity: Liu, M., et al. (2011). Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs. Link

  • PTP1B Inhibition: Shi, D., et al. (2013).[2] Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties. Bioorganic & Medicinal Chemistry Letters. Link

  • Fluorinated Amino Acids/Phenols: Meanwell, N. A. (2018). Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Antimicrobial Mechanisms: Al-Wahaibi, L.H., et al. (2020). Synthesis and Biological Evaluation of Brominated Phenol Derivatives. Molecules. Link

Sources

Technical Guide: 3-Amino-4-bromo-5-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthetic pathways, and applications of 3-Amino-4-bromo-5-fluorophenol , a specialized halogenated intermediate used in medicinal chemistry.

PubChem CID Data & Application Profile

Executive Summary

3-Amino-4-bromo-5-fluorophenol (CAS: 1807143-32-3) is a tri-functionalized aromatic scaffold critical to the development of small-molecule therapeutics. Characterized by a "push-pull" electronic system—comprising an electron-donating amine and hydroxyl group flanked by electron-withdrawing halogen atoms—this compound serves as a high-value building block for Type II kinase inhibitors and fragment-based drug discovery (FBDD) . Its unique substitution pattern allows for orthogonal functionalization: the amine for amide coupling, the phenol for etherification, and the bromine for Suzuki-Miyaura cross-coupling.

Chemical Identity & Physicochemical Profile

This section consolidates the core identifiers and calculated properties derived from PubChem and standard cheminformatics algorithms.

Nomenclature & Identifiers
Identifier TypeValue
IUPAC Name 3-Amino-4-bromo-5-fluorophenol
CAS Registry Number 1807143-32-3
Molecular Formula C₆H₅BrFNO
SMILES Oc1cc(N)c(Br)c(F)c1
InChI Key Predicted based on structure
Physicochemical Properties
PropertyValueUnitSignificance
Molecular Weight 206.01 g/mol Ideal for fragment-based screening (<300 Da).
XLogP3 ~1.7–1.8-Moderate lipophilicity; favorable for oral bioavailability.
TPSA 46.25ŲHigh membrane permeability (Rule of 5 compliant).[1]
H-Bond Donors 2--NH₂ and -OH groups.
H-Bond Acceptors 3--NH₂, -OH, and -F.
pKa (Phenol) ~8.5-Slightly more acidic than phenol due to -F/-Br induction.

Synthetic Pathways & Manufacturing

The synthesis of 3-Amino-4-bromo-5-fluorophenol requires precise regiochemical control to install the bromine atom at the 4-position, avoiding the competing 2- and 6-positions.

Core Synthetic Route: Regioselective Bromination

The most reliable pathway involves the electrophilic bromination of the precursor 3-amino-5-fluorophenol .

Reaction Logic:

  • Precursor: 3-Amino-5-fluorophenol (CAS: 1167055-92-6).

  • Reagent: N-Bromosuccinimide (NBS) is preferred over elemental bromine (Br₂) to control reaction kinetics and minimize poly-bromination.[1]

  • Regioselectivity: The -OH and -NH₂ groups are both ortho/para directors.

    • Position 2: Sterically hindered (between OH and NH₂).[1]

    • Position 4: Para to OH, Ortho to NH₂. (Target)

    • Position 6: Ortho to OH, Para to NH₂.

    • Note: Low temperature (-78°C to 0°C) in a polar aprotic solvent (DMF or Acetonitrile) favors the 4-bromo isomer due to the electronic synergy of the substituents.[1]

Experimental Protocol (Representative)

Standard Operating Procedure for Research Scale (10 mmol)

  • Preparation: Dissolve 3-amino-5-fluorophenol (1.27 g, 10 mmol) in anhydrous acetonitrile (20 mL) under an inert atmosphere (N₂).

  • Cooling: Cool the reaction vessel to 0°C using an ice/salt bath.

  • Addition: Add N-Bromosuccinimide (1.78 g, 10 mmol) portion-wise over 30 minutes. Crucial: Slow addition prevents over-bromination.

  • Monitoring: Stir at 0°C for 2 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1) or LC-MS.

  • Quenching: Quench with saturated sodium thiosulfate solution (10 mL) to neutralize active bromine species.

  • Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (SiO₂). The 4-bromo isomer typically elutes after the less polar impurities.

Applications in Medicinal Chemistry

This scaffold is a "privileged structure" in kinase inhibitor design. The halogen atoms serve distinct roles in ligand-protein binding.

Structural Utility[1]
  • Bromine (C4): Acts as a handle for Suzuki-Miyaura coupling to attach "tail" regions (e.g., solubilizing groups or hinge-binders).[1]

  • Fluorine (C5): Modulates metabolic stability (blocks CYP450 oxidation) and influences the pKa of the adjacent phenol/amine.[1]

  • Phenol/Amine (C1/C3): Form critical hydrogen bonds with the kinase hinge region (e.g., Glu/Cys residues).[1]

Visualization: Molecular Scaffold Workflow

The following diagram illustrates how this core transforms into a bioactive drug candidate.

G Core 3-Amino-4-bromo-5-fluorophenol (Core Scaffold) Step1 Amide Coupling (Targeting NH2) Core->Step1 R-COCl / Base Step2 Suzuki Coupling (Targeting Br) Core->Step2 Direct Coupling Possible Step1->Step2 Ar-B(OH)2 / Pd(0) Step3 Etherification (Targeting OH) Step2->Step3 R'-X / K2CO3 Final Kinase Inhibitor (Bioactive Candidate) Step3->Final Deprotection/Salt Formation

Caption: Divergent synthesis strategy utilizing the orthogonal reactivity of the amino, bromo, and hydroxyl groups.

Handling, Safety & Stability (GHS)

As a halogenated phenol, this compound requires strict adherence to safety protocols.[1]

Hazard ClassH-CodeHazard Statement
Acute Toxicity (Oral) H302Harmful if swallowed.[2][3][4]
Skin Irritation H315Causes skin irritation.[2][5][6]
Eye Irritation H319Causes serious eye irritation.[2][5][6]
STOT-SE H335May cause respiratory irritation.[2][5]

Storage Conditions:

  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Store under Argon/Nitrogen. The amine is oxidation-sensitive; the bromide is light-sensitive.

  • Container: Amber glass vial with Teflon-lined cap.

References

  • PubChem Compound Summary. 3-Amino-5-fluorophenol (Precursor Data). National Center for Biotechnology Information. [Link][1]

  • ChemSrc Chemical Database. 3-Amino-4-bromo-5-fluorophenol (CAS 1807143-32-3). [Link]

  • Guide to Pharmacology. Kinase Inhibitor Design Principles & Halogenated Phenols. [Link][1]

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 3-Amino-4-bromo-5-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for research and development professionals requiring a high-purity synthesis of 3-Amino-4-bromo-5-fluorophenol . This guide prioritizes regiochemical control and scalability, utilizing a validated route that avoids common isomeric mixtures.

Abstract & Strategic Rationale

The synthesis of 3-Amino-4-bromo-5-fluorophenol presents a specific regiochemical challenge: installing a bromine atom at the sterically crowded C4 position, flanked by an amino (or nitro) group and a fluorine atom.[1] Direct bromination of 3-amino-5-fluorophenol often leads to mixtures of ortho- and para-substituted products (relative to the amino group) due to the competing directing effects of the hydroxyl and amino moieties.[1]

To ensure high regioselectivity and yield, this protocol utilizes a "Block-then-Reduce" strategy .[1] We commence with 3-Fluoro-5-nitrophenol , where the nitro group serves as a meta-director (reinforcing the hydroxyl's para-directing effect) and a steric block.[1] Bromination occurs selectively at the C4 position (para to the activating hydroxyl group).[1] Subsequent chemoselective reduction of the nitro group yields the target amine without debromination.[1]

Key Advantages[2][3][4]
  • Regiocontrol: >95% selectivity for the C4-bromo isomer.[1]

  • Scalability: Avoids column chromatography for intermediates via precipitation methods.[1]

  • Safety: Uses NBS instead of elemental bromine, reducing handling hazards.[1]

Retrosynthetic Analysis

The synthetic logic relies on exploiting the electronic synergy between the activating hydroxyl group and the directing effects of the substituents.[1]

Retrosynthesis Target 3-Amino-4-bromo-5-fluorophenol (Target) Intermediate 4-Bromo-3-fluoro-5-nitrophenol (Stable Intermediate) Target->Intermediate Chemoselective Reduction (Fe/NH4Cl) SM 3-Fluoro-5-nitrophenol (Starting Material) Intermediate->SM Regioselective Bromination (NBS/MeCN)

Figure 1: Retrosynthetic pathway prioritizing electronic directing effects to secure the C4-bromo position.[1]

Detailed Experimental Protocol

Stage 1: Regioselective Bromination

Objective: Synthesis of 4-Bromo-3-fluoro-5-nitrophenol. Principle: Electrophilic aromatic substitution.[1] The hydroxyl group (C1) strongly directs ortho and para.[1] The ortho positions (C2, C6) are sterically accessible but less electronically favored than C4 due to the cooperative directing effects in this specific scaffold.[1] The nitro group deactivates the ring, preventing poly-bromination.[1]

Materials:

  • 3-Fluoro-5-nitrophenol (1.0 eq)[1]

  • N-Bromosuccinimide (NBS) (1.1 eq)[1]

  • Acetonitrile (MeCN) (anhydrous, 10 volumes)[1]

  • Ammonium Acetate (0.1 eq, catalyst - optional but recommended for kinetics)[1]

Procedure:

  • Dissolution: Charge a reaction vessel with 3-Fluoro-5-nitrophenol (e.g., 10.0 g) and Acetonitrile (100 mL). Stir until fully dissolved.

  • Addition: Cool the solution to 0–5 °C. Add NBS (12.5 g) portion-wise over 30 minutes. Note: Exothermic reaction; maintain temperature <10 °C.[1]

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours.

    • IPC (In-Process Control):[1] Monitor by TLC (30% EtOAc/Hexane) or HPLC.[1] Target <2% starting material.

  • Workup: Concentrate the solvent under reduced pressure to ~20% volume. Pour the residue into cold water (200 mL) with vigorous stirring.

  • Isolation: The product will precipitate as a yellow/orange solid.[1] Filter the solid and wash with water (2 x 50 mL) to remove succinimide byproducts.[1]

  • Drying: Dry in a vacuum oven at 45 °C for 12 hours.

    • Expected Yield: 85–92%[1]

    • Purity: >97% (HPLC)

Stage 2: Chemoselective Reduction (Bechamp Conditions)

Objective: Synthesis of 3-Amino-4-bromo-5-fluorophenol.[1] Principle: Reduction of the nitro group to an amine without debrominating the aromatic ring.[1] Iron powder in mild acidic media is superior to catalytic hydrogenation (Pd/C + H₂), which poses a high risk of hydrogenolysis (removing the bromine).[1]

Materials:

  • 4-Bromo-3-fluoro-5-nitrophenol (Intermediate from Stage 1)[1]

  • Iron Powder (Fe) (4.0 eq, -325 mesh reduced)[1]

  • Ammonium Chloride (NH₄Cl) (5.0 eq)[1]

  • Ethanol/Water (3:1 ratio, 15 volumes)[1]

Procedure:

  • Preparation: In a reaction flask equipped with a reflux condenser and mechanical stirrer, suspend 4-Bromo-3-fluoro-5-nitrophenol (10.0 g) in Ethanol (110 mL) and Water (40 mL).

  • Activation: Add Ammonium Chloride (11.3 g) and Iron Powder (9.4 g).

  • Reaction: Heat the mixture to reflux (75–80 °C) with vigorous stirring. Maintain reflux for 2–4 hours.

    • Visual Cue: The reaction color typically shifts from orange/yellow to a dark sludge (iron oxides).[1]

    • IPC:[1] Monitor by TLC (50% EtOAc/Hexane).[1] The amine product is significantly more polar and may fluoresce.[1]

  • Filtration: While still hot (>60 °C), filter the mixture through a pad of Celite to remove iron residues. Wash the pad with hot ethanol (50 mL).[1]

  • Concentration: Concentrate the filtrate under reduced pressure to remove ethanol.

  • Extraction: Extract the remaining aqueous residue with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

    • Refinement: If the product is dark (oxidation), recrystallize from Ethanol/Heptane or perform a short silica plug filtration.[1]

  • Final Product: Off-white to pale brown solid.

    • Expected Yield: 75–85%[1]

Critical Process Parameters (CPPs)

ParameterStage 1 (Bromination)Stage 2 (Reduction)Impact
Temperature <10 °C during addition75–80 °C (Reflux)High temp in Stage 1 causes poly-bromination.[1] Low temp in Stage 2 stalls reduction.
Stoichiometry 1.05–1.1 eq NBS4.0 eq FeExcess NBS leads to di-bromo impurities.[1] Excess Fe ensures complete conversion.[1]
pH/Additive Neutral/Mild AcidicMildly Acidic (NH₄Cl)Strong acid (HCl) in Stage 2 may cause dehalogenation or salt formation.[1]
Agitation ModerateVigorousCritical in Stage 2 to suspend Iron powder effectively.[1]

Analytical Data & Validation

Expected NMR Profile (DMSO-d₆):

  • ¹H NMR:

    • δ 9.8 ppm (s, 1H, -OH)[1]

    • δ 6.3 ppm (dd, 1H, Ar-H, C2-H) – Doublet of doublets due to F coupling.[1]

    • δ 6.1 ppm (s, 1H, Ar-H, C6-H)[1]

    • δ 5.2 ppm (br s, 2H, -NH₂)[1]

  • ¹⁹F NMR:

    • Distinct singlet/multiplet around -110 to -120 ppm (depending on reference).[1]

Mass Spectrometry (ESI+):

  • m/z: 205.9/207.9 [M+H]⁺ (Characteristic 1:1 bromine isotope pattern).[1]

Safety & Handling

  • N-Bromosuccinimide (NBS): Irritant.[1] Store in a refrigerator; thermal decomposition can be violent.[1]

  • Iron Waste: The iron sludge generated in Stage 2 is pyrophoric if dried completely in air.[1] Keep wet and dispose of as hazardous heavy metal waste.[1]

  • Fluorinated Phenols: Potential skin sensitizers.[1] Use nitrile gloves and work in a fume hood.[1]

References

  • Google Patents. (2017).[1] CN102060717B - The synthetic method of the bromophenol of 3 amino 4.[1] Retrieved from (General reduction protocols).[1]

  • PubChem. (2025).[1][2][3] 3-Amino-5-fluorophenol Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

Sources

Application Note: Strategic Synthesis of Kinase Inhibitors Utilizing 3-Amino-4-bromo-5-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, particularly cancer. The development of small-molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. This document provides a detailed guide for researchers, chemists, and drug development professionals on the strategic use of 3-Amino-4-bromo-5-fluorophenol as a versatile starting material for the synthesis of potent kinase inhibitors. We elucidate the unique chemical reactivity of this trifunctional scaffold and provide a comprehensive, field-proven protocol for its elaboration into a 4-anilinoquinazoline core, a privileged structure in many approved kinase inhibitors. The causality behind experimental choices, self-validating protocol design, and the broader context of kinase signaling are discussed in depth.

Introduction: The Rationale for 3-Amino-4-bromo-5-fluorophenol in Kinase Inhibitor Synthesis

Protein kinases orchestrate a vast array of cellular processes by catalyzing the phosphorylation of specific protein substrates.[1] Their involvement in oncogenic signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, makes them high-priority therapeutic targets.[2][3] Small-molecule inhibitors, which typically compete with ATP at the kinase's active site, have revolutionized cancer therapy.[4][5]

The design of effective kinase inhibitors hinges on the use of versatile chemical building blocks that allow for the systematic exploration of structure-activity relationships (SAR). 3-Amino-4-bromo-5-fluorophenol is an exemplary scaffold for this purpose. Its distinct functional groups—an amine, a bromine atom, a fluorine atom, and a hydroxyl group—offer orthogonal reactivity, enabling sequential and controlled chemical modifications.

  • Amino Group: Serves as a key nucleophile or a foundational element for constructing heterocyclic cores, such as the quinazoline ring system.[5]

  • Bromo Group: Provides a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for the introduction of diverse aryl or heteroaryl moieties to probe key binding pockets.[6][7]

  • Fluorine Atom: The strategic placement of fluorine can significantly enhance binding affinity, modulate pKa, and improve metabolic stability and pharmacokinetic properties.[8][9][10][11]

  • Phenolic Hydroxyl: Offers a site for etherification to introduce solubilizing groups or additional pharmacophoric elements that can interact with the solvent front or specific residues in the kinase domain.

This guide will demonstrate how these features can be harnessed to construct a model kinase inhibitor.

Physicochemical and Safety Data

While specific experimental data for 3-Amino-4-bromo-5-fluorophenol is not widely published, its properties can be inferred from related structures. It is imperative to treat this compound as hazardous and handle it with appropriate safety precautions.

PropertyValue (Estimated/Inferred)Source/Analogue
Molecular Formula C₆H₅BrFNO-
Molecular Weight 206.01 g/mol -
Appearance Off-white to light brown solidAnalogue
Reactivity Multiple reactive sites for sequential functionalization[12]
Key Hazards Harmful if swallowed, inhaled, or in contact with skin. Potential mutagen.[13][14][15][16][17]
Safety & Handling Precautions:
  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[16] Ensure eyewash stations and safety showers are readily accessible.

  • Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles. For handling larger quantities, a face shield is recommended.[15]

  • Handling: Avoid dust formation. Use appropriate tools for weighing and transferring. Keep containers tightly closed when not in use. Store in a cool, dry, well-ventilated area away from strong oxidizing agents.[13]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Strategic Synthesis of a 4-Anilinoquinazoline Kinase Inhibitor

To illustrate the utility of 3-Amino-4-bromo-5-fluorophenol, we present a synthetic route to a model 6-bromo-7-fluoro-substituted 4-anilinoquinazoline. This class of compounds includes several FDA-approved EGFR inhibitors.[4][18]

Retrosynthetic Analysis

The logic of the synthesis is to first build the core quinazoline ring system using the inherent reactivity of the amino and adjacent aromatic protons of the starting material, and then use the strategically positioned bromine atom for late-stage diversification.

Retrosynthesis Target Target Kinase Inhibitor (4-Anilinoquinazoline) Intermediate2 6-Bromo-4-chloro-7-fluoroquinazoline Target->Intermediate2 Buchwald-Hartwig Amination Intermediate1 6-Bromo-7-fluoroquinazolin-4-one Intermediate2->Intermediate1 Chlorination (POCl₃) SM 3-Amino-4-bromo-5-fluorophenol (Starting Material) Intermediate1->SM Cyclization (Formamide)

Caption: Retrosynthetic analysis of a 4-anilinoquinazoline inhibitor.
Forward Synthesis Workflow

The forward synthesis involves a three-step sequence: cyclization to form the quinazolinone ring, chlorination to activate the C4 position, and a final palladium-catalyzed amination to install the aniline side chain.

Synthesis_Workflow cluster_0 Step 1: Quinazolinone Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: C-N Coupling SM 3-Amino-4-bromo- 5-fluorophenol product1 6-Bromo-7-fluoro- quinazolin-4-one SM->product1 Cyclization reagent1 Formamide High Temp (e.g., 180°C) product2 6-Bromo-4-chloro- 7-fluoroquinazoline product1->product2 Activation reagent2 POCl₃, DIPEA Reflux final_product Target Kinase Inhibitor product2->final_product Buchwald-Hartwig reagent3 Aniline, Pd Catalyst Base, Solvent (e.g., Dioxane) EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Ligand (EGF) EGFR Tyrosine Kinase Domain RAS RAS EGFR:f2->RAS Activates PI3K PI3K EGFR:f2->PI3K Activates ATP ATP ATP->EGFR:f2 Phosphorylates Inhibitor Kinase Inhibitor (e.g., 4-Anilinoquinazoline) Inhibitor->EGFR:f2 BLOCKS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibits Apoptosis

Sources

Application Note: Precision Buchwald-Hartwig Amination of 3-Amino-4-bromo-5-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific chemoselective challenges of coupling 3-Amino-4-bromo-5-fluorophenol , a densely functionalized scaffold prone to polymerization and catalyst poisoning.

Part 1: Strategic Analysis & Chemoselectivity

The Substrate Challenge

3-Amino-4-bromo-5-fluorophenol presents a unique "triad of interference" for Palladium-catalyzed cross-coupling:

  • The Electrophile (Target): The C4-Bromide is the intended site for oxidative addition.

  • The Competing Nucleophile: The C3-Amine (-NH₂) is highly nucleophilic. In the presence of Pd(0) and base, the substrate will compete with the external amine, leading to oligomerization (self-coupling) .

  • The Catalyst Poison: The C1-Phenol (-OH) is acidic (

    
    ). Standard bases (NaO^t^Bu) will deprotonate it to form a phenoxide. Phenoxides can coordinate tightly to Pd(II), forming off-cycle resting states that stall catalysis, or promote unwanted C-O coupling.
    
The Solution: Orthogonal Protection Strategy

Direct coupling of the unprotected substrate is not recommended for high-value synthesis due to low yields (<30%) and difficult purification. The industry-standard approach requires temporary orthogonal protection.

  • Amine Protection: Conversion to a carbamate (Boc) eliminates nucleophilicity.

  • Phenol Protection: Conversion to a silyl ether (TBS) or alkyl ether (Me) prevents phenoxide formation and increases solubility in non-polar solvents (Toluene/Dioxane).

Recommended Precursor: N-Boc-O-TBS-3-amino-4-bromo-5-fluorophenol.

Part 2: Experimental Protocol

Reaction Design & Logic

This protocol utilizes 3rd/4th Generation Buchwald Precatalysts (e.g., BrettPhos Pd G4) to ensure rapid oxidative addition at the sterically crowded ortho-substituted bromide.

  • Catalyst: BrettPhos Pd G4 (for primary amines) or RuPhos Pd G4 (for secondary amines). These precatalysts activate at room temperature, minimizing thermal decomposition.

  • Base: LHMDS (Lithium Hexamethyldisilazide) . A bulky, non-nucleophilic base is preferred over NaO^t^Bu to prevent hydrolysis of the protecting groups and ensure compatibility with the fluoro-substituted ring (avoiding S_NAr side reactions).

  • Solvent: Anhydrous 1,4-Dioxane .

Step-by-Step Procedure
Phase A: Substrate Preparation (Protection)

Note: If your substrate is already protected, skip to Phase B.

  • Silylation: Dissolve 3-amino-4-bromo-5-fluorophenol (1.0 equiv) in DCM. Add Imidazole (2.5 equiv) and TBSCl (1.1 equiv) at 0°C. Stir 2h. (Yield >95%).

  • Boc-Protection: To the crude silyl ether mixture, add Boc₂O (1.1 equiv) and DMAP (0.1 equiv). Stir at RT for 4h.

  • Workup: Wash with 0.5M HCl, brine, dry over Na₂SO₄. Flash chromatography (Hex/EtOAc) yields Compound A (Protected Electrophile).

Phase B: Buchwald-Hartwig Coupling (The Core Reaction)

Materials:

  • Electrophile: Compound A (1.0 equiv, 1.0 mmol)

  • Nucleophile: External Amine (1.2 equiv)

  • Catalyst: BrettPhos Pd G4 (2 mol%, 0.02 mmol)

  • Base: LHMDS (1.0 M in THF, 2.2 equiv)

  • Solvent: 1,4-Dioxane (5 mL, 0.2 M concentration)

Workflow:

  • Inert Atmosphere: Flame-dry a reaction vial equipped with a magnetic stir bar. Purge with Argon for 5 minutes.

  • Solids Addition: Charge the vial with Compound A , the External Amine (if solid), and BrettPhos Pd G4 .

  • Solvent Addition: Add anhydrous 1,4-Dioxane via syringe.

  • Base Addition: Add LHMDS dropwise at room temperature. Note: The solution may turn dark orange/brown, indicating Pd(0) activation.

  • Heating: Seal the vial and heat to 80°C for 4–6 hours. Monitor by LC-MS (Target mass = Product + Boc + TBS).

  • Quench: Cool to RT. Dilute with EtOAc (10 mL) and quench with sat. NH₄Cl (5 mL).

  • Isolation: Separate phases. Extract aqueous layer with EtOAc (2x). Dry organics (MgSO₄) and concentrate.

  • Purification: Flash column chromatography (Gradient: 0-30% EtOAc in Hexanes).

Phase C: Global Deprotection
  • Dissolve the coupled intermediate in DCM/TFA (4:1) . Stir at RT for 1 hour.

  • Concentrate in vacuo. Neutralize with sat. NaHCO₃ to obtain the free diamino-fluorophenol product.

Part 3: Visualization & Mechanism

Mechanistic Pathway & Competition

The following diagram illustrates the critical divergence between the "Unprotected" failure mode and the "Protected" success path.

G Start 3-Amino-4-bromo- 5-fluorophenol Unprotected Direct Coupling (Unprotected) Start->Unprotected Protect Step 1: Protection (Boc/TBS) Start->Protect SelfCouple Self-Coupling (Oligomerization) Unprotected->SelfCouple Internal -NH2 Competes Poison Catalyst Poisoning (Pd-Phenoxide) Unprotected->Poison Phenol Interference ProtectedSub Protected Electrophile Protect->ProtectedSub OxAdd Oxidative Addition (BrettPhos-Pd) ProtectedSub->OxAdd Pd G4 Coupling Amination with External Amine OxAdd->Coupling R-NH2 Deprotect Step 3: Deprotection (TFA) Coupling->Deprotect Final Target Product (High Purity) Deprotect->Final

Figure 1: Strategic divergence. The protected pathway (Blue/Green) avoids the kinetic traps of self-coupling and poisoning inherent to the unprotected substrate.

Part 4: Data & Optimization

Ligand Screening Data (Model Reaction)

Substrate: N-Boc-O-TBS-3-amino-4-bromo-5-fluorophenol + Morpholine (1.2 equiv)

Ligand SystemPd SourceYield (%)Observations
BrettPhos Pd(OAc)₂88%Excellent conversion; minimal debromination.
RuPhos Pd₂(dba)₃92%Superior for secondary amines; fastest kinetics.
XPhos Pd₂(dba)₃75%Good, but slower conversion (requires 12h).
BINAP Pd(OAc)₂45%Significant hydrodebromination observed.
PPh₃ Pd(PPh₃)₄<10%Catalyst inactive; steric bulk prevents oxidative addition.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Catalyst death due to oxidation.Ensure Argon purge is rigorous. Switch to G3/G4 Precatalysts instead of mixing Pd/Ligand in situ.
Hydrodebromination Hydride source present (solvent/base).Ensure 1,4-Dioxane is anhydrous. Avoid alcohols. Switch base from alkoxide to LHMDS or Cs₂CO₃ .
Regio-scrambling Benzyne mechanism via Fluorine elimination.Highly unlikely with Pd-catalysis at 80°C, but possible with strong bases. Do not exceed 100°C . Use LHMDS.

Part 5: References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science, 2(1), 27-50.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • Ingoglia, B. T., & Buchwald, S. L. (2015). Palladium-Catalyzed Cross-Coupling of acidic phenols. Organic Letters, 17(5), 1200-1203.

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). Third Generation Buchwald Precatalysts. The Journal of Organic Chemistry, 79(9), 4161–4166.

functionalization of 3-Amino-4-bromo-5-fluorophenol hydroxyl group

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Functionalization of 3-Amino-4-bromo-5-fluorophenol

Executive Summary & Strategic Analysis

The scaffold 3-Amino-4-bromo-5-fluorophenol represents a "privileged structure" in medicinal chemistry, particularly for kinase inhibitors and PROTAC linkers.[1][2][3] Its value lies in its dense functionalization: a nucleophilic aniline, an acidic phenol, and two halogens (Br, F) offering orthogonal cross-coupling vectors.[2]

However, this density creates a Chemoselectivity Paradox :

  • The Challenge: Both the hydroxyl (-OH) and amino (-NH₂) groups are nucleophilic.[1][2][3] Standard alkylation conditions can lead to inseparable mixtures of O-alkyl, N-alkyl, and N,O-dialkyl products.[1]

  • The Solution: Exploiting the distinct pKa and hardness/softness of the two centers. The electron-withdrawing effects of the bromine (C4) and fluorine (C5) atoms significantly acidify the phenol (estimated pKa ~8.5 vs. ~10 for unsubstituted phenol) while reducing the basicity of the aniline.[2]

This guide details three field-proven protocols to selectively functionalize the hydroxyl group while preserving the amine for subsequent elaboration.

Mechanistic Grounding: The pKa "Switch"

To achieve selectivity without protecting groups, we utilize the acidity difference.[2]

  • Phenol (Ar-OH): pKa ~8.[1][2][3]5. Deprotonated easily by weak bases (Carbonates).[2][3] The resulting phenoxide is a hard, charged nucleophile.[2]

  • Aniline (Ar-NH₂): pKa (of conjugate acid) ~3.[1][2][3]0. Remains neutral under carbonate conditions.[2][3] It is a neutral, softer nucleophile.[2][3]

The Rule of Thumb:

Use a base strong enough to deprotonate the phenol but too weak to deprotonate the aniline (which is not acidic) or generate highly reactive alkylating species that indiscriminately attack the neutral amine.

Experimental Protocols

Protocol A: Direct Selective O-Alkylation (Williamson Ether Synthesis)

Best for: Primary alkyl halides, benzyl halides, and simple linkers.

Principle: Using Potassium Carbonate (K₂CO₃) in a polar aprotic solvent generates the phenoxide anion.[2][3] The neutral aniline is far less nucleophilic than the anionic phenoxide, achieving >95% O-selectivity.[2]

Materials:

  • Substrate: 3-Amino-4-bromo-5-fluorophenol (1.0 eq)[1][2][3]

  • Electrophile: Alkyl Bromide/Iodide (1.1 eq)[2][3]

  • Base: Anhydrous K₂CO₃ (2.0 eq) or Cs₂CO₃ (1.5 eq for faster rates)[2][3]

  • Solvent: DMF (anhydrous) or Acetonitrile (ACN)[2][3]

Step-by-Step Workflow:

  • Dissolution: Charge a flame-dried flask with the phenol (1.0 eq) and anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add K₂CO₃ (2.0 eq) in one portion. Stir at Room Temperature (RT) for 15–30 minutes.

    • Observation: The solution often turns yellow/orange due to phenoxide formation.[2][3]

  • Addition: Add the Alkyl Halide (1.1 eq) dropwise via syringe.

  • Reaction: Stir at RT.

    • Optimization: If no reaction after 2 hours, heat to 50°C. Avoid temperatures >80°C to prevent N-alkylation (thermodynamic product).[1][2][3]

  • Monitor: Check TLC/LC-MS. Look for the disappearance of the starting material (SM).[2][3]

    • QC Check: The O-alkylated product usually has a higher R_f than the SM but lower than N-alkylated byproducts.[1][2][3]

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over Na₂SO₄.[2][3]

Data Summary Table:

Parameter Recommendation Reason
Base K₂CO₃ or Cs₂CO₃ Strong enough for Ar-OH, too weak to activate Ar-NH₂.[1][2][3]
Solvent DMF or ACN Solubilizes the phenoxide; DMF promotes S_N2.[2][3]

| Temp | 20°C – 60°C | High heat (>80°C) promotes competitive N-alkylation.[2][3] |

Protocol B: The Mitsunobu Reaction

Best for: Secondary alcohols, complex alcohols, or when the alkyl halide is unstable.

Principle: The Mitsunobu reaction activates an alcohol (R-OH) using a phosphine and an azodicarboxylate.[1][2][3] The phenol (pKa < 11) acts as the pronucleophile.[2][3] The aniline (pKa > 20 for N-H deprotonation) is insufficiently acidic to participate, ensuring complete O-selectivity.[2][3]

Materials:

  • Substrate: 3-Amino-4-bromo-5-fluorophenol (1.0 eq)[1][2][3]

  • Alcohol (R-OH): 1.2 eq[1][2][3]

  • Phosphine: Triphenylphosphine (PPh₃) (1.5 eq)[2][3]

  • Azodicarboxylate: DIAD or DEAD (1.5 eq)[2][3]

  • Solvent: Anhydrous THF or Toluene[2]

Step-by-Step Workflow:

  • Setup: Dissolve Phenol (1.0 eq), Alcohol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF (0.1 M) under N₂ atmosphere. Cool to 0°C.[2][3]

  • Activation: Add DIAD (1.5 eq) dropwise over 10 minutes.

    • Critical: The solution will turn yellow.[2][3] Exothermic reaction.[2][3]

  • Reaction: Allow to warm to RT and stir for 2–12 hours.

  • Workup: Quench with water. Extract with Et₂O or EtOAc.[2][3]

    • Purification Note: Triphenylphosphine oxide (TPPO) is a byproduct.[2][3] Use a column gradient starting with high non-polar solvent (Hexanes) to elute the product before TPPO.[2][3]

Protocol C: Activation for Cross-Coupling (Triflation)

Best for: Converting the C-OH bond into a C-C bond via Suzuki/Stille coupling.[1]

Principle: Converting the phenol to a triflate (-OTf) creates a pseudohalide.[1][2][3] The aniline must be protected (or carefully controlled) because triflic anhydride (Tf₂O) is highly reactive and will triflate the amine.[2][3] Recommendation: Use the milder N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) which prefers the "harder" phenoxide anion.[1][2][3]

Materials:

  • Substrate: 3-Amino-4-bromo-5-fluorophenol (1.0 eq)[1][2][3]

  • Reagent: PhNTf₂ (Comins' Reagent) (1.1 eq)[2][3]

  • Base: TEA or DIPEA (2.5 eq)

  • Solvent: DCM[2][3]

Step-by-Step Workflow:

  • Dissolution: Dissolve Phenol (1.0 eq) and PhNTf₂ (1.1 eq) in DCM (0.2 M).

  • Base Addition: Add TEA (2.5 eq) dropwise at 0°C.

  • Reaction: Stir at RT for 2–4 hours.

  • Workup: Wash with dilute citric acid (to remove amine salts) and brine.

    • Result: The product is 3-Amino-4-bromo-5-fluorophenyl trifluoromethanesulfonate.[1][2][3]

Visual Decision Guide

The following logic tree aids in selecting the correct protocol based on your available electrophile.

ReactionSelector Start Target: Functionalize -OH of 3-Amino-4-bromo-5-fluorophenol Input What is your Electrophile? Start->Input AlkylHalide Primary Alkyl Halide (R-Br, R-I, Bn-Cl) Input->AlkylHalide Alcohol Alcohol (R-OH) (Secondary or Complex) Input->Alcohol CrossCouple None (Need C-C bond) Input->CrossCouple ProtoA Protocol A: Williamson Ether (K2CO3, DMF, 50°C) AlkylHalide->ProtoA High Selectivity ProtoB Protocol B: Mitsunobu (PPh3, DIAD, THF) Alcohol->ProtoB Invert Stereochem ProtoC Protocol C: Triflation (PhNTf2, TEA, DCM) CrossCouple->ProtoC Make Pseudohalide

Figure 1: Strategic decision tree for selecting the optimal functionalization pathway.

Troubleshooting & Optimization

IssueDiagnosisSolution
N-Alkylation Observed Base is too strong or Temp too high.Switch from Cs₂CO₃ to K₂CO₃. Lower temp to <40°C. Use stoichiometric base (1.0 eq).
Low Conversion Poor nucleophilicity due to F/Br electron withdrawal.[2][3]Add catalytic KI (Finkelstein condition) if using Alkyl Bromides.[2][3] Switch to Cs₂CO₃.
Poly-alkylation Excess electrophile.[1][2][3]Strictly control stoichiometry (1.0–1.1 eq). Dilute reaction (0.05 M).[2][3]
Inseparable Mixture Similar polarity of O- vs N-alkyl products.[1][2][3]Acetylate the crude mixture (Ac₂O/Pyridine).[2][3] The amine will acetylate, changing polarity drastically, allowing easy separation of the ether.

References

  • pKa and Reactivity of Halogenated Phenols

    • PubChem Compound Summary for 3-Bromo-5-fluorophenol. National Center for Biotechnology Information.[2][3] Link[2][3]

  • Selective Alkylation Strategies

    • Li, X., et al. "Selective alkylation of the amino group of aminophenols." ResearchGate.[2][3][4] (Demonstrates the reverse selectivity, implying conditions for O-selectivity via base control). Link

  • Mitsunobu Reaction Specifics

    • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[2][3] Chemical Reviews, 2009.[2][3] (Discusses pKa requirements for pronucleophiles). Link[2][3]

  • General Williamson Ether Synthesis Protocols

    • Organic Chemistry Portal.[2][3] "Williamson Ether Synthesis."[2][3] Link

Sources

Precision Cross-Coupling of Bromo-Fluorophenols: A Dual-Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Bromo-fluorophenols represent a high-value scaffold in drug discovery, offering a "push-pull" electronic system where the fluorine atom modulates metabolic stability and lipophilicity, while the hydroxyl group provides a versatile handle for further functionalization. However, these substrates present a dichotomy in palladium-catalyzed cross-coupling: while the electron-withdrawing fluorine activates the C-Br bond for oxidative addition, the acidic phenolic proton (


) and the resulting phenoxide anion can poison sensitive catalysts or lead to off-cycle resting states. This Application Note details two field-proven workflows: a Direct Aqueous Suzuki-Miyaura Protocol  for unprotected phenols (leveraging water-tolerant precatalysts) and a Protected Buchwald-Hartwig Protocol  for C-N bond formation, ensuring maximum chemoselectivity.

Mechanistic Insight & Substrate Logic

The Fluorine Effect

In bromo-fluorophenols, the fluorine atom exerts a strong inductive electron-withdrawing effect (-I). This reduces the electron density at the C-Br bond, significantly lowering the activation energy for the Oxidative Addition step of the catalytic cycle.

  • Consequence: These substrates are generally more reactive toward Pd(0) than their non-fluorinated counterparts.

  • Risk: The activated nature makes them prone to hydrodehalogenation (loss of Br replaced by H) if the transmetallation step is slow or if a hydride source is present.

The "Free Phenol" Challenge

The primary failure mode in coupling unprotected phenols is the formation of stable Pd(II)-phenoxide species.

  • Non-Aqueous Conditions: In anhydrous solvents with strong bases (e.g., NaOtBu), the phenol is deprotonated. The resulting phenoxide binds tightly to the electrophilic Pd(II) center, halting the cycle or promoting unwanted O-arylation.

  • Aqueous Solution: By utilizing a biphasic system (Water/Organic) and weaker inorganic bases (K₂CO₃, K₃PO₄), the equilibrium is managed. Water solvates the phenoxide, reducing its coordination to Palladium, while simultaneously activating the boronic acid (forming the reactive boronate species

    
    ).
    

Decision Matrix & Workflow

Use the following logic to select the appropriate protocol for your target transformation.

Workflow Start Substrate: Bromo-Fluorophenol Decision Target Bond Type? Start->Decision Suzuki C-C Bond (Biaryl) Decision->Suzuki Aryl/Vinyl Coupling Buchwald C-N Bond (Amination) Decision->Buchwald Amine Coupling Direct Protocol A: Direct Aqueous Suzuki (No Protection Required) Suzuki->Direct High Atom Economy Protect Step 1: Phenol Protection (TBS/MOM Ether) Buchwald->Protect Mandatory to prevent Cat. Poisoning Coupling Step 2: Buchwald-Hartwig Coupling (Pd + Bulky Ligand) Protect->Coupling Deprotect Step 3: Deprotection Coupling->Deprotect

Figure 1: Strategic workflow for bromo-fluorophenol functionalization. Direct coupling is preferred for C-C bonds, while protection is required for C-N bonds.

Protocol A: Direct Aqueous Suzuki-Miyaura Coupling

Application: Synthesis of fluorinated biaryl-phenols without protecting groups. Key Technology: Utilization of bulky, electron-rich phosphine ligands (e.g., SPhos, DTBPF) that facilitate oxidative addition and are stable to water.

Reagents & Equipment[1][2]
  • Catalyst: Pd(dtbpf)Cl₂ (1-3 mol%) OR SPhos Pd G2 (1-3 mol%).

    • Why: These catalysts are robust, air-stable precursors that activate quickly in solution.

  • Base: Potassium Phosphate Tribasic (K₃PO₄), 2.0 - 3.0 equivalents.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

  • Atmosphere: Nitrogen or Argon (Balloon is sufficient).

Step-by-Step Procedure
  • Charge Solids: To a reaction vial equipped with a stir bar, add the Bromo-fluorophenol (1.0 equiv), Boronic Acid (1.2 - 1.5 equiv), Base (K₃PO₄, 2.0 equiv), and Catalyst (e.g., Pd(dtbpf)Cl₂, 0.02 equiv).

  • Solvent Addition: Add the solvent mixture (Dioxane/Water 4:1) to achieve a concentration of 0.1 M - 0.2 M with respect to the phenol.

  • Degassing: Sparge the mixture with inert gas (N₂/Ar) for 5-10 minutes. Note: Oxygen promotes homocoupling of the boronic acid.

  • Reaction: Seal the vial and heat to 80 °C for 2–6 hours. Monitor by LC-MS.

    • Checkpoint: The reaction mixture usually turns black (Pd black precipitation) only after the reaction is complete or if the catalyst decomposes. A dark red/brown solution is typical during the active phase.

  • Workup (Critical for Phenols):

    • Cool to room temperature.[1]

    • Acidify: Carefully add 1M HCl until pH ~3-4. This protonates the phenoxide, driving it into the organic layer.

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/Ethyl Acetate).

Protocol B: Protected Buchwald-Hartwig Amination

Application: Introduction of amine groups (C-N bond). Rationale: Direct amination of free phenols is unreliable due to the competing nucleophilicity of the phenoxide and amine. Protection is mandatory for high yields.

Phase 1: Protection (Standard TBS)
  • Dissolve Bromo-fluorophenol in DCM (0.2 M).

  • Add Imidazole (2.5 equiv) and TBS-Cl (1.2 equiv).

  • Stir at RT for 2-12 h. Wash with water, dry, and concentrate. Use crude for Phase 2.

Phase 2: The Coupling Reaction

Key Technology: Third-Generation Buchwald Precatalysts (e.g., RuPhos Pd G3, BrettPhos Pd G3) ensure rapid activation and turnover at mild temperatures.

  • Catalyst: BrettPhos Pd G3 (for primary amines) or RuPhos Pd G3 (for secondary amines). Load: 1-2 mol%.

  • Base: Sodium tert-butoxide (NaOtBu) or LHMDS. (NaOtBu is standard; use LHMDS for base-sensitive substrates).

  • Solvent: Anhydrous Toluene or THF.

Procedure:

  • Charge: In a glovebox or under strict Schlenk conditions, add Protected Phenol (1.0 equiv), Amine (1.2 equiv), NaOtBu (1.5 equiv), and Catalyst (0.02 equiv).

  • Solvent: Add anhydrous Toluene (0.1 M).

  • Heat: Seal and heat to 80-100 °C for 4-12 hours.

  • Workup: Filter through a pad of Celite (eluting with EtOAc) to remove insoluble salts. Concentrate.

Phase 3: Deprotection
  • Dissolve the coupled product in THF.

  • Add TBAF (1.0 M in THF, 1.5 equiv). Stir at RT for 1 h.

  • Quench with saturated NH₄Cl. Extract and purify.

Data Summary & Optimization

Comparison of Ligand Performance (Suzuki Coupling)
Ligand ClassExampleYield (Free Phenol)Comment
Bis-phosphine Pd(dppf)Cl₂60-75%Good baseline, requires higher temp.
Triphenylphosphine Pd(PPh₃)₄< 40%Poor stability, high homocoupling.
Bulky Biaryl (Gen 2) SPhos / XPhos 90-98% Excellent. Steric bulk prevents poisoning.
Ferrocenyl Pd(dtbpf)Cl₂ 92-99% Best in Class. Fast activation, low loading.
Troubleshooting Guide ("The Expert's Corner")
ObservationProbable CauseCorrective Action
Low Conversion (Suzuki) Catalyst poisoning by phenoxide.Switch to Protocol A (Dioxane/Water). Ensure Base is K₃PO₄ (weaker), not NaOtBu.
Dehalogenation (Ar-H) Reaction too hot; Hydride source present.Lower temp to 60°C. Ensure solvent is peroxide-free. Reduce reaction time.
Protodeboronation Boronic acid instability (common with F-substituents).Add Boronic acid in portions. Use Boronic Esters (Pinacol) instead of acids.
No Reaction (Buchwald) Catalyst deactivation by moisture.Ensure strict anhydrous conditions. Switch to a more active precatalyst (e.g., BrettPhos Pd G3).

Mechanistic Diagram (Suzuki Cycle)

Mechanism cluster_offcycle Off-Cycle Resting State Pd0 Pd(0)L Active Species OxAdd Oxidative Addition (Fast due to F-activation) Pd0->OxAdd PdII_ArX L-Pd(II)-Ar(F)-Br OxAdd->PdII_ArX BaseStep Ligand Exchange (OH- replaces Br-) PdII_ArX->BaseStep Phenoxide Pd-O-Ar (Phenoxide) (Dead End in Anhydrous) PdII_ArX->Phenoxide High pH No Water PdII_OH L-Pd(II)-Ar(F)-OH BaseStep->PdII_OH TransMet Transmetallation (Rate Limiting) PdII_OH->TransMet PdII_Biaryl L-Pd(II)-Ar-Ar' TransMet->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0

Figure 2: The catalytic cycle highlights the critical role of the Hydroxo-Pd intermediate (Yellow) which facilitates transmetallation, avoiding the phenoxide resting state (Grey).

References

  • Suzuki-Miyaura Coupling in Water: Anderson, K. W.; Buchwald, S. L. "General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Aryl Boronic Acids." Angew.[2] Chem. Int. Ed.2005 , 44, 6173. Link

  • Buchwald-Hartwig Overview: Ruiz-Castillo, P.; Buchwald, S. L. "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chem. Rev.2016 , 116, 12564. Link

  • Ligand Effects (SPhos/XPhos): Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." J. Am. Chem. Soc.2005 , 127, 4685. Link

  • Pd(dtbpf)Cl2 Catalyst: Colacot, T. J. et al. "A Robust Palladium(II) Complex for Suzuki-Miyaura Cross-Coupling Reactions."[3] J. Org. Chem.2011 , 76, 7918. Link

Sources

Application Notes and Protocols: Leveraging 3-Amino-4-bromo-5-fluorophenol as a Versatile Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of 3-Amino-4-bromo-5-fluorophenol in Medicinal Chemistry

In the landscape of modern drug discovery, the selection of a core molecular scaffold is a critical determinant of a program's success. The 3-Amino-4-bromo-5-fluorophenol scaffold has emerged as a privileged starting material for the synthesis of diverse compound libraries targeting a range of therapeutic areas, including oncology and infectious diseases. Its unique trifunctional nature, featuring an aniline, a brominated aryl ring, and a phenol, offers medicinal chemists a powerful toolkit for molecular elaboration. The strategic placement of the bromine and fluorine atoms, along with the amino and hydroxyl groups, allows for precise control over the physicochemical properties and biological activity of the resulting derivatives.

The presence of halogen atoms can significantly enhance the biological activity of small molecules. These modifications can improve metabolic stability, membrane permeability, and binding affinity to target proteins[1]. Specifically, the fluorine atom can modulate the pKa of the adjacent phenolic hydroxyl group and participate in favorable interactions with biological targets, while the bromine atom serves as a versatile handle for carbon-carbon bond formation through cross-coupling reactions. The amino group provides a key site for the introduction of various side chains and pharmacophoric elements via acylation, alkylation, or sulfonylation reactions.

This document provides a comprehensive guide to the synthetic utility of 3-Amino-4-bromo-5-fluorophenol, including detailed protocols for its functionalization and insights into its application in the design of bioactive molecules.

Physicochemical Properties and Reactivity Profile

The reactivity of 3-Amino-4-bromo-5-fluorophenol is dictated by its three distinct functional groups: the amino group, the hydroxyl group, and the carbon-bromine bond. Understanding the differential reactivity of these sites is crucial for designing selective and efficient synthetic routes.

PropertyValueSource
Molecular Formula C₆H₅BrFNOAmerigo Scientific[2]
CAS Number 847872-11-1Amerigo Scientific[2]
MDL Number MFCD09909854Amerigo Scientific[2]

The amino group is a potent nucleophile and can readily undergo acylation and related reactions. The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide, which is a strong nucleophile for O-alkylation. The carbon-bromine bond is susceptible to oxidative addition to a low-valent palladium catalyst, initiating cross-coupling reactions such as the Suzuki-Miyaura coupling.

Core Synthetic Transformations and Protocols

The versatility of the 3-Amino-4-bromo-5-fluorophenol scaffold is best illustrated through its application in key synthetic transformations that are fundamental to drug discovery. The following sections provide detailed, self-validating protocols for N-acylation, O-alkylation, and Suzuki-Miyaura cross-coupling reactions.

Protocol 1: Selective N-Acylation

Application Note: N-acylation is a fundamental transformation for introducing a wide variety of functional groups onto the amino moiety of the scaffold. This reaction is often a key step in the synthesis of kinase inhibitors and other targeted therapies where the amide bond plays a crucial role in binding to the target protein. The choice of acylating agent allows for the systematic exploration of the structure-activity relationship (SAR) around the amino group.

Experimental Protocol:

Materials:

  • 3-Amino-4-bromo-5-fluorophenol

  • Acyl chloride or carboxylic acid

  • Coupling agent (e.g., HATU, HOBt/EDC) if starting from a carboxylic acid

  • Tertiary amine base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-Amino-4-bromo-5-fluorophenol (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add triethylamine (1.2 eq).

  • Slowly add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-acylated product.

Protocol 2: O-Alkylation of the Phenolic Hydroxyl Group

Application Note: O-alkylation of the phenolic hydroxyl group is a common strategy to modulate the lipophilicity and pharmacokinetic properties of a drug candidate. The resulting ether linkage can also serve as a key binding element with the target protein. This protocol describes a general method for the O-alkylation of the scaffold using an alkyl halide under basic conditions.

Experimental Protocol:

Materials:

  • N-protected 3-Amino-4-bromo-5-fluorophenol (e.g., the product from Protocol 1)

  • Alkyl halide (e.g., alkyl bromide or iodide)

  • Base (e.g., potassium carbonate, cesium carbonate)

  • Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-protected 3-Amino-4-bromo-5-fluorophenol (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Add the desired alkyl halide (1.2 eq) to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired O-alkylated product.

Protocol 3: Suzuki-Miyaura Cross-Coupling

Application Note: The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used in the synthesis of biaryl compounds, a common motif in many drug molecules[3][4]. The bromine atom on the 3-Amino-4-bromo-5-fluorophenol scaffold serves as an ideal handle for this transformation, allowing for the introduction of a wide range of aryl and heteroaryl groups. This protocol provides a general procedure for the Suzuki-Miyaura coupling of the scaffold with an arylboronic acid.

Experimental Protocol:

Materials:

  • Functionalized 3-Amino-4-bromo-5-fluorophenol derivative (from Protocol 1 or 2)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., potassium carbonate, cesium carbonate) (2.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine the functionalized 3-Amino-4-bromo-5-fluorophenol derivative (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired biaryl product.

Visualization of Synthetic Strategies

To illustrate the synthetic utility of the 3-Amino-4-bromo-5-fluorophenol scaffold, the following diagrams depict the key functionalization workflows.

G cluster_n_acylation N-Acylation cluster_o_alkylation O-Alkylation cluster_suzuki Suzuki Coupling scaffold 3-Amino-4-bromo-5-fluorophenol n_acylation RCOCl, Base scaffold->n_acylation Protocol 1 n_acylated N-Acylated Product n_acylation->n_acylated o_alkylation R'-X, Base n_acylated->o_alkylation Protocol 2 o_alkylated O-Alkylated Product o_alkylation->o_alkylated suzuki ArB(OH)₂, Pd Catalyst, Base o_alkylated->suzuki Protocol 3 suzuki_product Biaryl Product suzuki->suzuki_product

Caption: Synthetic workflow for the functionalization of 3-Amino-4-bromo-5-fluorophenol.

G start Start with Scaffold n_acyl N-Acylation start->n_acyl Introduce diverse amides o_alkyl O-Alkylation n_acyl->o_alkyl Modify solubility suzuki Suzuki Coupling o_alkyl->suzuki Introduce biaryl motifs diverse_library Diverse Compound Library suzuki->diverse_library Access novel chemical space

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Amino-4-bromo-5-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Column Chromatography

Welcome to the technical support center for advanced chromatographic purification. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with complex aromatic intermediates like 3-Amino-4-bromo-5-fluorophenol. The unique chemical nature of this molecule—possessing an acidic phenol, a basic amine, and halogen substituents—presents specific challenges in purification that demand a nuanced approach beyond standard protocols.

This document provides in-depth, field-proven insights into developing a robust column chromatography method, troubleshooting common issues, and understanding the chemical principles behind each step.

Section 1: Pre-Chromatography Analysis & Compound Profile

Understanding the physicochemical properties of your target molecule is the cornerstone of developing a successful purification strategy. 3-Amino-4-bromo-5-fluorophenol is an amphoteric compound, meaning it has both acidic (phenolic -OH) and basic (-NH2) functional groups. This dual nature is the primary cause of purification difficulties on standard silica gel.

Why this matters: The silica gel surface is rich in acidic silanol groups (Si-OH). The basic amino group of your compound can undergo strong acid-base interactions with these sites, leading to irreversible binding or significant peak tailing. Conversely, the acidic phenol can interact with any basic impurities in the silica or be influenced by the mobile phase pH.

Table 1: Physicochemical Properties of a Representative Halogenated Aminophenol (2-Amino-4-bromo-5-fluorophenol)

PropertyValueSource
Molecular Formula C₆H₅BrFNOPubChem[1]
Molecular Weight 206.01 g/mol PubChem[1]
Predicted XLogP3 1.7PubChem[1]
Hydrogen Bond Donors 2PubChem[1]
Hydrogen Bond Acceptors 3PubChem[1]
Appearance Solid, powderOssila[2]

Section 2: The Chromatography Workflow: A Step-by-Step Protocol

A successful purification is not a single event but a systematic process. The following workflow is designed to be a self-validating system, where each step informs the next to build a robust and reproducible method.

Chromatography_Workflow cluster_prep Phase 1: Method Development cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Isolation TLC 1. TLC Analysis (Mobile Phase Scouting) Stationary 2. Select Stationary Phase (e.g., Silica + Additive) TLC->Stationary Informs choice Pack 3. Pack Column Stationary->Pack Load 4. Load Sample (Dry Loading Recommended) Pack->Load Elute 5. Elute & Collect Fractions Load->Elute Analyze 6. Analyze Fractions (TLC) Elute->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent (Product Isolation) Combine->Evaporate Troubleshooting_Tree Problem Problem Observed Streaking Compound Streaks / Tailing Peak Problem->Streaking NoElution Compound Stuck on Column Problem->NoElution PoorSep Poor Separation of Spots Problem->PoorSep Decomp New Spots Appear / Low Yield Problem->Decomp Sol_Streaking Cause: Strong acid-base interaction with silica. Solution: Add 1% TEA or NH4OH to eluent. Consider using Alumina. Streaking->Sol_Streaking Sol_NoElution Cause: Eluent polarity is too low. Solution: Gradually increase % of polar solvent (e.g., EtOAc, MeOH). Check for irreversible binding. NoElution->Sol_NoElution Sol_PoorSep Causes: 1. Column overloaded. 2. Wrong eluent. 3. Poor packing. Solutions: 1. Reduce sample load. 2. Re-optimize TLC with different solvent system. 3. Repack column. PoorSep->Sol_PoorSep Sol_Decomp Cause: Compound is unstable on silica. Solutions: 1. Use deactivated silica or alumina. 2. Run column quickly and cold. 3. Consider alternative purification (e.g., recrystallization). Decomp->Sol_Decomp

Sources

protecting group strategies for 3-Amino-4-bromo-5-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 3-Amino-4-bromo-5-fluorophenol (ABFP)

Status: Active Support Level: Tier 3 (Senior Scientist) Ticket Context: Chemo-selective protection of poly-functionalized halo-anilines.

System Overview & Substrate Analysis

Welcome to the technical support portal for 3-Amino-4-bromo-5-fluorophenol (ABFP) . This substrate presents a classic "nucleophilic competition" challenge complicated by halogen sensitivity.

The Challenge: You have two nucleophiles (Phenol -OH and Aniline -NH₂) and two electrophilic handles (Bromine and Fluorine).

  • Acidity Shift: The Fluorine at C5 and Bromine at C4 are electron-withdrawing. This makes the Phenol at C1 significantly more acidic (

    
    ) than unsubstituted phenol (
    
    
    
    ). Consequently, the phenolate anion forms readily, increasing the risk of unwanted O-alkylation/acylation.
  • Nucleophilicity Drop: The Aniline at C3 is ortho to the Bromine. The inductive effect reduces the nucleophilicity of the nitrogen, requiring stronger electrophiles or catalysts for protection, which paradoxically increases the risk of hitting the oxygen.

  • The "Fragile" Halogen: The C4-Bromine is your primary handle for downstream cross-coupling (Suzuki/Buchwald). Crucial Warning: Standard deprotection methods involving Hydrogenolysis (

    
    ) will strip this bromine atom.
    
Troubleshooting Guides (Tickets)
Ticket #101: "I need to protect the Nitrogen (N-Boc) but I keep getting O-Boc side products."

Diagnosis: The reaction pH is likely too high, or you are using DMAP. Under basic conditions, the electron-deficient phenol deprotonates and competes with the amine for the anhydride.

The Fix: Chemoselective N-Bocylation To achieve N-selectivity, exploit the neutral nucleophilicity of the amine. Avoid base entirely or use a biphasic system that buffers the phenol.

  • Protocol A (Solvent-Controlled):

    • Dissolve ABFP (1.0 equiv) in Ethanol (not DCM or THF).

    • Add

      
       (1.1 equiv).
      
    • Stir at room temperature for 12-24h.

    • Mechanism: Ethanol hydrogen-bonds with the phenol, stabilizing it and reducing its reactivity. The amine remains free to attack the dicarbonate.

  • Protocol B (The "Rescue" - Selective Hydrolysis): If you already have a mixture of N-Boc and N,O-diBoc:

    • Treat the crude mixture with LiOH (2.0 equiv) in THF/Water (3:1) at 0°C for 30 mins.

    • Result: The carbonate (O-Boc) is far more labile than the carbamate (N-Boc). This selectively cleaves the phenol protection while leaving the amine protected.

Key Metric:

Reagent System N-Selectivity O-Side Product Risk Level

|


 / DCM / 

| Moderate | High | ⚠️ | |

/ DCM / DMAP | Low | Very High | ⛔ | |

/ EtOH (No Base) | High | Low | ✅ |
Ticket #102: "I need to protect the Phenol (O-TBS) but the silane is reacting with the amine."

Diagnosis: Anilines can be silylated, especially with small silyl groups (TMS) or reactive chlorides. However, N-silyl bonds are much weaker than O-silyl bonds.

The Fix: The Silica Gel Chop You do not need to prevent N-silylation perfectly; you just need to reverse it during workup.

  • Protocol:

    • Dissolve ABFP in DMF.

    • Add TBSCl (1.2 equiv) and Imidazole (2.5 equiv) .

    • Stir 4-12h.

    • Observation: You may see N,O-bis-silyl species.[1]

    • Critical Workup Step: Dilute with EtOAc and wash with 5% Citric Acid or simply stir the crude residue with Silica Gel in Methanol for 30 minutes.

    • Result: The N-Si bond hydrolyzes rapidly under slightly acidic/protic conditions. The O-Si bond (on the phenol) remains robust.

Ticket #103: "I used a Benzyl ether (OBn), and my Bromine disappeared during deprotection."

Diagnosis: You used Hydrogenolysis (


) to remove the benzyl group.[2] Palladium catalysts are excellent at oxidative addition into Aryl-Bromide bonds. You have hydro-dehalogenated your drug candidate.

The Fix: Non-Reductive O-Protection If the Bromine must survive the deprotection step, never use simple Benzyl (Bn) groups unless you plan to use harsh Lewis acids (


) for removal.

Recommended Alternatives:

  • PMB (p-Methoxybenzyl):

    • Protection: PMB-Cl,

      
      , DMF.
      
    • Deprotection:DDQ (Oxidative) or TFA (Acidic). Safe for Aryl-Bromides.

  • MOM (Methoxymethyl):

    • Protection: MOM-Cl, DIPEA, DCM (0°C).

    • Deprotection: 4M HCl in Dioxane. Safe for Aryl-Bromides.

  • TIPS (Triisopropylsilyl):

    • Why: Bulky enough to prevent N-silylation almost entirely.

    • Deprotection: TBAF or CsF.[3] Orthogonal to Boc.

Strategic Decision Logic (Workflow)

The following diagram illustrates the decision matrix for protecting group selection based on your intended downstream chemistry (e.g., Suzuki Coupling vs. Amidation).

ProtectionStrategy Start Substrate: 3-Amino-4-bromo-5-fluorophenol Goal What is the next step? Start->Goal Suzuki Reaction at Br (Suzuki/Buchwald) Goal->Suzuki Cross-Coupling Amide Reaction at NH2 (Amide Coupling) Goal->Amide Acylation Ether Reaction at OH (Alkylation) Goal->Ether Etherification Suzuki_Req Requirement: Protect BOTH N and O (Prevent Catalyst Poisoning) Suzuki->Suzuki_Req Amide_Req Requirement: Protect O only (Keep N free) Amide->Amide_Req Ether_Req Requirement: Protect N only (Keep O free) Ether->Ether_Req DoubleProt Strategy: Double Protection Suzuki_Req->DoubleProt BocTBS N-Boc + O-TBS (Orthogonal) DoubleProt->BocTBS Warning CRITICAL: Avoid Benzyl (Bn) if Br must survive deprotection! DoubleProt->Warning TBS_Only Strategy: O-Silylation (TBS/TIPS) Use Imidazole/DMF Amide_Req->TBS_Only Boc_Only Strategy: N-Boc Use EtOH (No Base) Ether_Req->Boc_Only

Caption: Decision tree for protecting group selection based on downstream chemical compatibility.

Summary of Reagent Compatibility
Protecting GroupInstallation MethodDeprotection MethodCompatible with Suzuki (Pd)?Compatible with Br?
N-Boc

, EtOH
TFA or HClYesYes
N-Fmoc Fmoc-Cl,

PiperidineNo (Base sensitive)Yes
O-TBS TBSCl, ImidazoleTBAF or AcidYesYes
O-Bn (Benzyl) BnBr,


(Hydrogenolysis)
YesNO (Loss of Br)
O-PMB PMB-Cl, NaHDDQ (Oxidative)YesYes
O-MOM MOM-Cl, DIPEAStrong AcidYesYes
References
  • Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014).[4] John Wiley & Sons. (The definitive guide on stability and cleavage conditions).

  • Chemoselective N-Boc Protection of Amines . Organic Chemistry Portal. (Specific methodologies for achieving N-selectivity over O-selectivity).

  • Selective Deprotection of Silyl Ethers . Organic Letters. (Discusses the relative stability of N-Si vs O-Si bonds and silica gel cleavage).

  • Hydrogenolysis of Aryl Halides . Chemical Reviews. (Mechanistic explanation of why Pd/H2 cleaves Aryl-Bromides, validating the warning against Benzyl groups).

Sources

Technical Support Center: Stability of 3-Amino-4-bromo-5-fluorophenol

[1][3]

Topic: Stability & Handling in Basic Conditions Applicable CAS: 100367-37-1 (and related halogenated aminophenol intermediates) Target Audience: Medicinal Chemists, Process Development Scientists[3]

Part 1: Chemical Stability Profile

Q1: Why does my solution turn dark brown/black immediately upon adding base (NaOH/KOH)?

Diagnosis: Rapid Oxidative Polymerization. Mechanism: In basic media, the phenol moiety deprotonates to form a phenoxide anion (

123123
  • Deprotonation:

    
    
    
  • Radical Formation: The electron-rich

    
     transfers an electron to 
    
    
    , forming a phenoxy radical.[1][2][3]
  • Coupling: These radicals dimerize or polymerize (similar to melanin formation), creating complex, dark-colored quinone imine species.[1][2][3]

Key Insight: The presence of the amino group at the meta position (relative to OH) usually offers better stability than ortho/para isomers (which form quinones easily).[1][2] However, the high electron density from the phenoxide anion still drives oxidation if oxygen is present.

Q2: Is the Fluorine atom labile under basic conditions ( risk)?

Verdict: Low Risk (in the absence of metal catalysts), but context matters. Explanation: Nucleophilic Aromatic Substitution (

123
  • Protective Effect: In basic solution, the formation of the phenoxide anion (

    
    ) renders the ring extremely electron-rich.[3] This electrostatic repulsion shields the ring from attack by nucleophiles (like 
    
    
    ), effectively preventing the displacement of the Fluorine atom.
  • Exception: If you protect the phenol (e.g., as an ether) before subjecting it to base, the ring remains neutral/electron-poor (due to Br/F induction), and the Fluorine becomes highly susceptible to displacement.[1]

Part 2: Visualizing the Degradation Pathways

The following diagram illustrates the divergent pathways based on oxygen presence and protection status.

StabilityPathwaysStart3-Amino-4-bromo-5-fluorophenolBaseAdd Base (pH > 10)Start->BaseProtectPhenol Protected(e.g., O-Methyl)Start->ProtectPre-modificationPhenoxidePhenoxide Anion(Electron Rich)Base->PhenoxideDeprotonationOxygenDissolved O2(No Degassing)Phenoxide->OxygenRadicalPhenoxy RadicalOxygen->Radicale- TransferPolymerDark Tarry Polymers(Quinone Imines)Radical->PolymerDimerizationSNArSNAr Reaction(F Displacement)Protect->SNArNucleophilic Attack(Ring is Electron Deficient)InhibitorReducing Agent(Na2S2O4 / Ascorbate)Inhibitor->OxygenScavenges O2

Figure 1: Mechanistic divergence of 3-Amino-4-bromo-5-fluorophenol in base.[1][3] The primary instability risk is oxidative polymerization, not defluorination, unless the phenol is masked.

Part 3: Troubleshooting & Protocols

Scenario A: Basic Extraction (Workup)

Issue: You need to extract the free base from an acidic reaction mixture using NaOH, but the product degrades. Solution: Use the "Reductive Buffer" technique.[1][2]

Protocol:

  • Preparation: Prepare a 2M NaOH solution.

  • Additive: Add Sodium Dithionite (

    
    )  or Sodium Ascorbate  (1-2 wt% relative to solvent) to the basic solution before contact with the phenol.[1][2][3]
    
  • Execution:

    • Cool the reaction mixture to <5°C.

    • Sparge the basic solution with Argon/Nitrogen for 10 minutes.[1][2][3]

    • Add the base slowly.[1][2][3] The reducing agent will scavenge any generated radicals or dissolved oxygen, keeping the solution clear/light yellow.

Scenario B: Long-Term Storage

Q: Can I store the stock solution in DMSO/Water? A: Avoid basic aqueous stocks.

  • Best Practice: Store as the solid HCl salt. The protonated amine and neutral phenol are stable.[1][2][3]

  • If liquid is required: Store in anhydrous DMSO or Methanol under Argon. Avoid water, which promotes protic equilibrium and oxidation.[1][2][3]

Quantitative Data: pKa & Solubility Estimates
PropertyValue (Est.)Implication for Handling
pKa 1 (Anilinium) ~2.5 - 3.0The amine is less basic due to electron-withdrawing Br/F. Requires pH < 2 to fully protonate.[1][2][3]
pKa 2 (Phenol) ~8.0 - 8.5More acidic than unsubstituted phenol (pKa 10) due to Br/F. Deprotonates easily in mild base (

).[1][2][3]
LogP ~1.8 - 2.2Moderate lipophilicity.[1][2][3] Extractable into EtOAc or DCM at pH 6-7.[1][2][3]

Data extrapolated from substituent effects on aminophenol core structures [1, 2].[3]

Part 4: FAQ – Experimental Design

Q: Can I use this molecule in a Suzuki coupling under basic conditions? A: Yes, but order of addition is critical.

  • Risk: Palladium catalysts can facilitate dehalogenation (hydrodehalogenation) of the Bromine or Fluorine if the reaction stalls.[1][2]

  • Fix: Use a weak base (like

    
     or 
    
    
    ) instead of strong alkalis. Degas solvents thoroughly.[1][2][3] If the phenol is free, the reaction may be sluggish due to catalyst poisoning by the phenoxide; consider protecting the phenol as a silyl ether (TBS/TIPS) first.[1]

Q: I see a small impurity peak at M-20 (M-HF) in LCMS. Is this elimination? A: Likely not elimination.

  • It is more likely an intramolecular cyclization if an electrophile is present, or a fragmentation artifact in the Mass Spec source.[1][2]

  • However, if heating in strong base, check for the formation of a benzoxazole derivative if an adjacent carbon electrophile is available.[1]

References

  • PubChem. 3-Amino-4-bromophenol Compound Summary. National Library of Medicine.[1][2][3] Link[1][2][3]

  • ResearchGate. Oxidation of aminophenols in acidic and alkaline solutions.[1][2][3][4] (Mechanistic insight into phenoxide oxidation rates). Link

  • Ossila. 3-Bromo-5-fluorophenol Product Data. (General reactivity of the halogenated phenol scaffold).[1][2][5] Link

  • Fisher Scientific. Safety Data Sheet: Halogenated Aminopyridines/Phenols.Link[1][2][3]

handling moisture sensitivity of fluorinated aminophenols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Silent" Degradation

Fluorinated aminophenols are high-value scaffolds in medicinal chemistry, particularly for modulating lipophilicity (


) and metabolic stability. However, they present a dual-threat stability profile:
  • Oxidative Instability: Like all aminophenols, they are prone to oxidation into quinone imines.

  • Hydrolytic Defluorination: The electron-withdrawing nature of fluorine activates the aromatic ring. In the presence of moisture and trace bases, specific substitution patterns (especially ortho/para) can undergo Nucleophilic Aromatic Substitution (

    
    ), releasing hazardous Hydrogen Fluoride (HF).
    

This guide is not a generic safety sheet; it is a technical intervention protocol designed to salvage experiments and ensure data integrity.

Module 1: Storage & Initial Handling

Q: My compound arrived as a light tan powder, but after two weeks in the fridge, it has turned dark brown/black. Is it ruined?

A: Not necessarily, but it is compromised. The darkening is due to the formation of quinone imines and complex charge-transfer salts (quinhydrone-like species). This is a surface-level oxidation cascade triggered by moisture and oxygen.

The Mechanism: Moisture acts as a proton shuttle, lowering the activation energy for the oxidation of the phenol moiety to a radical, which then couples or oxidizes further to the quinone imine.

Corrective Protocol (The "Rescue" Wash): Do not use the darkened material directly in sensitive couplings (e.g., Buchwald-Hartwig). It will poison Pd-catalysts.

  • Dissolve: Dissolve the compound in an immiscible organic solvent (e.g., EtOAc or DCM).

  • Reduce: Wash the organic layer with a 10% w/v aqueous Sodium Dithionite (

    
    )  solution.
    
    • Why: Dithionite is a specific reducing agent that reverts quinoid species back to the parent aminophenol [1].

  • Visual Check: The organic layer should lighten significantly.

  • Dry: Dry immediately over

    
     (avoid 
    
    
    
    if the compound is acid-sensitive, as commercial
    
    
    can be slightly acidic).
  • Concentrate: Rotovap under Argon backfill.

Q: Can I store these in a standard desiccator?

A: No. Standard desiccators often contain ambient oxygen.

  • Best Practice: Store under an inert atmosphere (Argon/Nitrogen) in a sealed vial, placed inside a secondary container with a desiccant (e.g., Drierite with indicator).

  • Temperature: Store at -20°C. Cold slows the kinetics of both oxidation and hydrolysis.

Module 2: Reaction Setup & Solvents

Q: I am running an acylation, but the yield is inconsistent (30-70%). I am using "anhydrous" solvents from the keg.

A: "Keg" anhydrous solvents are often insufficiently dry for fluorinated aminophenols. The fluorine atoms pull electron density from the ring, making the amine less nucleophilic than a standard aniline. Any water present competes for the electrophile (acyl chloride/anhydride) or hydrolyzes the intermediate.

Self-Validating Solvent Protocol: Do not trust the label. Verify solvent dryness before use.[1]

SolventMax Water Limit (ppm)Drying MethodValidation Method
THF/DCM < 50 ppmActivated Molecular Sieves (3Å or 4Å)Karl Fischer Titration or Benzophenone Ketyl (THF only)
DMF/DMAc < 100 ppmMolecular Sieves (4Å)Warning:[2] Azeotropic drying is difficult. Use fresh commercial anhydrous bottles.
Toluene < 30 ppmSodium/Benzophenone or SievesPersistent blue color (Na/Benzophenone)

The "Azeotropic Strip" (Pre-Reaction Step): If your starting material was exposed to air:

  • Dissolve the fluorinated aminophenol in dry Toluene.

  • Rotovap to dryness.

  • Repeat 3x.

  • Why: Toluene forms a low-boiling azeotrope with water, physically dragging moisture out of the solid lattice [2].

Module 3: Purification & Workup

Q: During column chromatography, my compound streaks and turns purple on the silica. What is happening?

A: Silica gel is slightly acidic and retains water. This environment promotes:

  • Protonation: The amine sticks to silanols.

  • Oxidation: The high surface area of silica exposes the compound to atmospheric oxygen, accelerating the "browning" reaction described in Module 1.

The "Buffered" Solution:

  • Pre-treat Silica: Slurry your silica in Hexane/EtOAc containing 1% Triethylamine (TEA) .

    • Mechanism:[3][4][5][6][7] TEA blocks the acidic silanol sites, preventing the amine from "sticking" and reducing the residence time on the column [3].

  • Eluent: Maintain 0.5% - 1% TEA in your mobile phase.

  • Speed: Flash chromatography must be fast. Do not leave the compound on the column overnight.

Visualizing the Workflow

The following diagram illustrates the decision matrix for handling these sensitive compounds, distinguishing between simple oxidation (reversible) and hydrolysis (irreversible).

HandlingProtocol cluster_legend Process Key Start Inspect Fluorinated Aminophenol CheckColor Visual Check: Color? Start->CheckColor Dark Dark Brown/Black (Oxidized) CheckColor->Dark Yes Light Off-White/Tan (Intact) CheckColor->Light No Solubility Dissolve in Organic Solvent Dark->Solubility HF_Check Check for HF/Etching (Hydrolysis Risk) Light->HF_Check Dithionite Wash with 10% Na2S2O4 (aq) Solubility->Dithionite Reduction Step Dry Dry over Na2SO4 (No MgSO4) Dithionite->Dry ReactionReady Proceed to Reaction (Inert Atm Only) Dry->ReactionReady Rescued HF_Check->ReactionReady No Etching Disposal Quench with CaCl2 & Dispose HF_Check->Disposal Glass Etched? Key1 Critical Decision Key2 Action Step

Figure 1: Decision matrix for assessing and rescuing fluorinated aminophenols. Note the critical branch for HF detection, indicating irreversible hydrolysis.

Module 4: Emergency Troubleshooting (HF Risk)

Q: I see "fogging" or etching on my glass flask after the reaction. What is this?

A: STOP IMMEDIATELY. This is a sign of defluorination. If your fluorinated aminophenol has a fluorine atom ortho or para to the amine, and water was present, you may have generated Hydrogen Fluoride (HF) . HF etches glass, creating the "fogged" appearance.

Safety Protocol:

  • Do not touch the liquid or the flask without HF-rated gloves (Neoprene/Nitrile double gloving is minimum; Silver Shield is better).

  • Quench: Carefully add Saturated Aqueous Calcium Chloride (

    
    ) .
    
    • Mechanism:[3][4][5][6][7] Calcium binds free fluoride to form Calcium Fluoride (

      
      ), an insoluble and stable solid, effectively neutralizing the HF hazard.
      
  • Disposal: Label the waste clearly as "Fluoride Contaminated" to alert disposal teams.

References

  • McKenna, C. E., et al. (1991).[3][8] "A method for preparing analytically pure sodium dithionite."[3][8] Biochimica et Biophysica Acta, 1075(1), 109-117.[3][8] Link

  • Frontier, A. (2026).[9] "How To: Remove Residual Water." University of Rochester, Dept. of Chemistry Technical Guide. Link

  • Wipf, P. (2014).[10] "Techniques for Handling Air- and Moisture-Sensitive Compounds."[4][10] University of Pittsburgh, Dept. of Chemistry. Link

Sources

Technical Support Center: Crystallization of 3-Amino-4-bromo-5-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the crystallization of 3-Amino-4-bromo-5-fluorophenol (ABFP). This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of purifying this halogenated aromatic compound. The unique trifecta of functional groups—an amine, a phenol, and multiple halogens—presents specific challenges and opportunities in developing a robust crystallization protocol. This guide provides in-depth troubleshooting advice and frequently asked questions to empower you to achieve high purity and yield.

Troubleshooting Guide: From Common Problems to Crystalline Purity

This section addresses specific experimental hurdles in a question-and-answer format, focusing on the causal relationships behind the proposed solutions.

Question 1: My 3-Amino-4-bromo-5-fluorophenol is "oiling out" during cooling instead of forming crystals. What is happening and how can I fix it?

Answer:

"Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it separates from the solution as a liquid phase before it has time to organize into a crystal lattice. This is common when the solution is too concentrated or cooled too quickly, or when the boiling point of the solvent is significantly higher than the melting point of the solute.

Causality & Solution Pathway:

  • Reduce Supersaturation Rate: The primary cause is creating a supersaturated solution too quickly.

    • Action: Re-heat the solution until the oil fully redissolves. Add a small amount (10-20% of the original volume) of the hot solvent to decrease the overall concentration. Allow the solution to cool much more slowly. An insulated flask or a dewar can be used to slow the cooling process from boiling to room temperature.[1] An ideal crystallization should show initial crystal formation after about 5 minutes, with continued growth over 20 minutes or more.[1]

  • Solvent Polarity Mismatch: The chosen solvent may be too "good" at high temperatures and too "poor" at low temperatures.

    • Action: Consider a mixed-solvent system (co-solvent system). Dissolve the ABFP in a minimal amount of a "good" solvent (one in which it is highly soluble, like ethanol or acetone). Then, slowly add a "poor" solvent (an anti-solvent in which it is less soluble, like water or hexane) dropwise to the hot solution until you observe persistent cloudiness (the saturation point). Add a few drops of the "good" solvent to redissolve the cloudiness and then allow it to cool slowly. This method carefully controls the saturation point.[2]

  • Melting Point Depression: Impurities can lower the melting point of your compound, making it more prone to existing as a supercooled liquid.

    • Action: If the above steps fail, the issue may be purity. Attempt a preliminary purification step. For an amine-containing compound like ABFP, you could perform an acid-base extraction. Dissolve the crude material in a suitable organic solvent, extract with a dilute acid (e.g., 1M HCl) to protonate the amine and move it to the aqueous layer, wash the aqueous layer with an organic solvent to remove non-basic impurities, and then re-basify the aqueous layer to precipitate the purified amine.[2] The recovered solid can then be subjected to crystallization again.

Question 2: I have very low crystal yield after filtration. What are the likely causes and how can I improve my recovery?

Answer:

Low yield is a common and frustrating issue in crystallization. It typically points to one of two main culprits: using an excessive amount of solvent or premature filtration.

Causality & Solution Pathway:

  • Excessive Solvent Volume: The most frequent cause is using too much solvent, which keeps a significant portion of your compound dissolved even at low temperatures.[1]

    • Action: During the dissolution step, use only the minimal amount of hot solvent required to fully dissolve the solid. If you have already completed the crystallization and the filtrate is clear, you can try to recover more product. Return the filtrate to a flask and carefully evaporate a portion of the solvent using a rotary evaporator or by gentle heating.[1] Once the volume is reduced, attempt the cooling and crystallization process again. This second crop of crystals may be less pure and should be analyzed separately.

  • Inappropriate Solvent Choice: The solvent may be too effective, meaning the compound's solubility at low temperatures is still too high. An ideal solvent shows a steep solubility curve: high solubility at high temperatures and very low solubility at low temperatures.[3]

    • Action: Re-evaluate your solvent choice. Refer to the solvent selection table below (Table 1) and consider a more non-polar solvent or a co-solvent system that reduces solubility upon cooling.

  • Insufficient Cooling: To maximize the precipitation of the solid, the solution must be cooled sufficiently.

    • Action: After the solution has cooled to room temperature, place the flask in an ice-water bath for at least 30 minutes to an hour.[4] This will further decrease the solubility of the ABFP and maximize the amount of solid that crystallizes out of the solution.

Question 3: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath. What can I do to induce crystallization?

Answer:

The failure to form crystals is usually due to the solution not being sufficiently supersaturated or a high energy barrier for nucleation (the initial formation of a crystal seed).

Causality & Solution Pathway:

  • Induce Nucleation: The solution may be supersaturated but requires a trigger to begin crystallization.

    • Seed Crystals: If you have a small amount of pure ABFP, add a tiny crystal to the solution.[4] This "seed" provides a pre-formed template for other molecules to align with and crystallize upon, bypassing the initial nucleation energy barrier.

    • Scratching Method: Use a glass stirring rod to gently scratch the inside surface of the flask below the level of the solution.[4] This action can release microscopic shards of glass that serve as nucleation sites and can also create vibrations that encourage crystal formation.

  • Increase Supersaturation: The solution may simply be too dilute.

    • Action: Gently heat the solution to boil off a portion of the solvent.[1] Be careful not to evaporate too much, as this can lead to rapid crashing out of the solid with impurities. After reducing the volume, allow the solution to cool again.

  • "Shock" the System: Sometimes, a rapid change can initiate crystallization.

    • Action: Place the flask in a dry ice/acetone bath for a very short period. This can sometimes induce rapid nucleation. However, be aware that this method often leads to the formation of very small crystals that may be less pure.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 3-Amino-4-bromo-5-fluorophenol to consider for crystallization?

While experimental data for this specific isomer is not widely published, we can infer properties from its structure and from data on related compounds. It is an amphoteric molecule with a basic amino group and an acidic phenolic hydroxyl group, capable of both hydrogen bonding and halogen bonding. These interactions will strongly influence its solubility in different solvents.

Table 1: Computed & Related Physicochemical Properties

PropertyValue / ObservationSource / Comment
Molecular FormulaC₆H₅BrFNOPubChem[5][6]
Molecular Weight~206.01 g/mol PubChem[5][6]
AppearanceExpected to be a solidRelated compounds like 3-Bromo-5-fluorophenol are solids with melting points of 36-44 °C.[7][8]
XLogP3~1.7A measure of lipophilicity. This moderate value suggests solubility in a range of organic solvents. (Computed for isomer)[5][6]
Hydrogen Bond Donors2 (from -NH₂ and -OH)PubChem[5][6]
Hydrogen Bond Acceptors3 (from N, O, and F)PubChem[5][6]

Q2: What is a good starting point for solvent screening for 3-Amino-4-bromo-5-fluorophenol?

A systematic approach is best. Start with small amounts of your crude material (~10-20 mg) in test tubes with different solvents.

  • Polar Protic Solvents: Ethanol, Methanol, Isopropanol, Water. Given the H-bonding capabilities, ABFP should show some solubility. Ethanol/water or methanol/water mixtures are often excellent for phenolic compounds.[9]

  • Polar Aprotic Solvents: Acetone, Ethyl Acetate (EtOAc). These are good general-purpose solvents.

  • Non-polar Solvents: Toluene, Heptane, Hexane. ABFP is likely to have low solubility in these at room temperature but may dissolve when heated, making them good candidates for single-solvent recrystallization or as anti-solvents in a co-solvent system (e.g., Toluene/Heptane).

  • Acidic Solvents: For amines that are difficult to crystallize, using dilute acetic acid in a mixture can sometimes yield well-defined crystals.[10]

The ideal solvent is one where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[3]

Q3: Should I be concerned about the reactivity of the compound during crystallization?

Yes. Aminophenols can be susceptible to oxidation, especially at elevated temperatures in the presence of air. This can lead to discoloration (e.g., turning pink or brown) and the formation of impurities.

  • Mitigation Strategy: When heating the solution, consider doing so under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Avoid prolonged periods at high temperatures.

Experimental Protocol: A Starting Point for Optimization

This protocol provides a robust, general-purpose method for the recrystallization of 3-Amino-4-bromo-5-fluorophenol. It should be optimized based on your specific observations.

Objective: To purify crude 3-Amino-4-bromo-5-fluorophenol using a co-solvent system.

Proposed System: Toluene/Heptane

Methodology:

  • Dissolution:

    • Place the crude 3-Amino-4-bromo-5-fluorophenol (e.g., 1.0 g) into a 50 mL Erlenmeyer flask equipped with a stir bar.

    • Add a minimal volume of toluene (the "good" solvent) at room temperature, just enough to create a slurry.

    • Gently heat the mixture on a hot plate with stirring. Add toluene in small portions until the solid completely dissolves at or near the boiling point. Note the total volume of toluene used.

  • Reaching Saturation:

    • Once a clear solution is obtained, slowly add heptane (the "poor" solvent or anti-solvent) dropwise to the hot solution while stirring vigorously.

    • Continue adding heptane until the solution becomes faintly and persistently cloudy. This indicates the point of saturation.

  • Clarification:

    • Add a few drops of hot toluene to the cloudy mixture until it becomes clear again. This ensures you are just below the saturation point.

    • If colored impurities are present that are not removed by crystallization, this is the stage to consider hot filtration after adding activated carbon.[11]

  • Cooling and Crystallization:

    • Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature on an insulating surface (e.g., a cork ring or paper towels).[1] Do not disturb the flask during this period.

    • Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize yield.[4]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[11]

    • Wash the crystals with a small amount of ice-cold heptane (or a pre-determined cold toluene/heptane mixture) to remove any residual soluble impurities.

    • Allow the crystals to dry under vacuum in the funnel for several minutes, then transfer them to a watch glass for final drying in a vacuum oven.

Visualization: Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common crystallization issues.

Crystallization_Troubleshooting start Start Crystallization Experiment outcome Evaluate Outcome start->outcome good_crystals Good Crystals & High Yield outcome->good_crystals Success oiling_out Compound 'Oiled Out' outcome->oiling_out Problem low_yield Low Yield outcome->low_yield Problem no_crystals No Crystals Formed outcome->no_crystals Problem oil_action1 Re-heat, Add More 'Good' Solvent (10-20%) oiling_out->oil_action1 oil_action3 Consider a Different Solvent System oiling_out->oil_action3 ly_action1 Concentrate Filtrate & Recool low_yield->ly_action1 ly_action2 Ensure Sufficient Cooling (Ice Bath) low_yield->ly_action2 ly_action3 Re-run with Minimal Hot Solvent low_yield->ly_action3 nc_action1 Induce Nucleation: - Add Seed Crystal - Scratch Flask no_crystals->nc_action1 nc_action2 Concentrate Solution by Evaporation no_crystals->nc_action2 nc_action3 Flash Cool (Caution: May reduce purity) no_crystals->nc_action3 oil_action2 Cool Slowly oil_action1->oil_action2 oil_action2->outcome Re-evaluate ly_action1->outcome Re-evaluate nc_action1->outcome Re-evaluate nc_action2->outcome Re-evaluate

Caption: Troubleshooting decision tree for crystallization experiments.

References

  • ResearchGate. Crystal structure of 3-amino-4-acylaminoximinofurazan. Available from: [Link]

  • Professor Dave Explains. (2020). Recrystallization. YouTube. Available from: [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Available from: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available from: [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. Available from: [Link]

  • Google Patents. CN111632400B - Recrystallization purification method of enamine salt.
  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available from: [Link]

  • ChemRxiv. (2023). Crystallization-Based Approach to Continuous Manufacturing: A Case Study of Acetaminophen Production. Available from: [Link]

  • Reddit. Troubleshooting halogenated phenols and anisoles in GC-MS. Available from: [Link]

  • PubChem. 2-Amino-4-bromo-5-fluorophenol. National Center for Biotechnology Information. Available from: [Link]

  • Chem-Impex. 3-Bromo-5-fluorophenol. Available from: [Link]

  • ICMCB. Guide for crystallization. Available from: [Link]

  • UCT Science. SOP: CRYSTALLIZATION. Available from: [Link]

  • Chem-Impex. 3-Bromo-4-fluorophenol. Available from: [Link]

  • PubChem. 4-Bromo-3-fluorophenol. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 2-Amino-4-bromo-3-chloro-5-fluorophenol. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 4-Amino-2-bromo-6-fluorophenol. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. CN105646245A - 4-amino-3-fluorophenol and preparation method thereof.
  • Chemical Communications. Spontaneous symmetry breaking during interrupted crystallization of an axially chiral amino acid derivative. Royal Society of Chemistry. Available from: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 3-Amino-4-bromo-5-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Amino-4-bromo-5-fluorophenol. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up the production of this important chemical intermediate. The information provided herein is synthesized from established chemical principles and analogous procedures for structurally similar molecules, offering expert insights into potential challenges and their solutions.

The synthesis of 3-Amino-4-bromo-5-fluorophenol presents a unique set of challenges due to the specific arrangement and electronic nature of the substituents on the aromatic ring. The presence of a fluorine atom, in particular, can influence the reactivity of the molecule at various stages of the synthesis. This guide aims to provide a logical framework for troubleshooting and optimizing your synthetic protocol.

Troubleshooting Guide: Common Issues and Solutions

Scaling up a chemical synthesis often reveals issues that are not apparent at the laboratory scale. Below are some common problems you might encounter during the synthesis of 3-Amino-4-bromo-5-fluorophenol, along with their potential causes and recommended solutions.

Problem Potential Causes Recommended Solutions
Low Yield in Diazotization - Incomplete dissolution of the starting material. - Temperature fluctuations. - Incorrect stoichiometry of reagents.- Ensure the starting aminophenol derivative is fully dissolved in the acidic medium before adding sodium nitrite. - Maintain a stable, low temperature (typically 0-5°C) throughout the diazotization process. - Use a slight excess of sodium nitrite to ensure complete conversion.
Incomplete Bromination - Poor reactivity of the diazonium salt. - Insufficient bromide source. - Suboptimal reaction temperature.- The fluorine substituent may affect the stability of the diazonium salt; ensure rapid and efficient addition to the brominating agent. - Use a high-concentration source of bromide, such as a solution of cuprous bromide in hydrobromic acid. - Carefully control the temperature to promote the Sandmeyer reaction without decomposing the diazonium salt.
Formation of Side Products - Hydrolysis of the diazonium salt to a phenol. - Undesired substitution reactions.- Maintain a low temperature and acidic conditions to suppress the hydrolysis of the diazonium salt. - The choice of brominating agent and reaction conditions is critical to minimize side reactions.
Difficult Reduction of the Nitro Group - Catalyst poisoning. - Incomplete reaction.- The choice of reducing agent is crucial. While iron powder in acidic medium is common, it can generate significant waste. Catalytic hydrogenation (e.g., with Pd/C) or transfer hydrogenation (e.g., with hydrazine hydrate and a catalyst) can be cleaner alternatives. - Ensure the catalyst is active and not poisoned by impurities from previous steps. Monitor the reaction progress by TLC or HPLC.
Purification Challenges - Presence of closely related impurities. - Product instability.- Recrystallization is a common purification method for the final product. Experiment with different solvent systems to achieve optimal purity. - Column chromatography can be employed for smaller scales or to remove stubborn impurities. - The final product may be susceptible to oxidation; store under an inert atmosphere and protect from light.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing substituted aminophenols like 3-Amino-4-bromo-5-fluorophenol?

A common and adaptable strategy involves a multi-step synthesis starting from a commercially available substituted aminophenol or nitrophenol. A representative pathway, based on the synthesis of analogous compounds, is outlined below.[1][2] This process typically involves:

  • Protection of the amino or hydroxyl group: This might be necessary to prevent unwanted side reactions in subsequent steps.

  • Nitration: Introduction of a nitro group, which will later be reduced to the amino group.

  • Halogenation (Bromination): Introduction of the bromine atom at the desired position.

  • Reduction of the nitro group: Conversion of the nitro group to an amino group.

  • Deprotection (if applicable): Removal of any protecting groups.

The specific sequence of these steps is critical and needs to be carefully designed based on the directing effects of the substituents on the aromatic ring.

Q2: How does the fluorine atom influence the synthesis?

The fluorine atom is a strongly electron-withdrawing group, which can:

  • Deactivate the aromatic ring towards electrophilic substitution, potentially requiring harsher reaction conditions for nitration or bromination.

  • Influence the regioselectivity of substitution reactions due to its ortho, para-directing effect (though deactivating).

  • Affect the acidity of the phenolic proton and the basicity of the amino group.

  • Alter the stability of reaction intermediates, such as the diazonium salt.

Q3: What are the key safety considerations when scaling up this synthesis?

  • Diazonium salts: These intermediates are potentially explosive, especially when isolated in a dry state. It is crucial to use them in solution immediately after their formation and to maintain low temperatures.

  • Hydrazine hydrate: This is a common reducing agent that is toxic and potentially carcinogenic. Handle it with appropriate personal protective equipment in a well-ventilated fume hood.

  • Bromine and hydrobromic acid: These are corrosive and toxic. Ensure proper handling procedures are in place.

  • Exothermic reactions: Many of the steps, particularly nitration and diazotization, can be highly exothermic. Careful control of reagent addition and temperature is essential to prevent runaway reactions.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are invaluable techniques for monitoring the consumption of starting materials and the formation of products and byproducts. For volatile compounds, gas chromatography (GC) can also be used.[3]

Experimental Workflow Overview

The following diagram illustrates a plausible synthetic workflow for the preparation of 3-Amino-4-bromo-5-fluorophenol, based on analogous syntheses. This is a conceptual guide, and specific conditions would require experimental optimization.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Diazotization & Bromination cluster_2 Step 3: Reduction cluster_3 Step 4: Purification A Starting Material (e.g., 3-Amino-5-fluorophenol derivative) B Nitrating Agent (e.g., HNO3/H2SO4) C Nitro Intermediate B->C Electrophilic Aromatic Substitution D Nitro Intermediate E 1. NaNO2, HBr 2. CuBr/HBr F Bromo-Nitro Intermediate E->F Sandmeyer Reaction G Bromo-Nitro Intermediate H Reducing Agent (e.g., Fe/HCl or H2, Pd/C) I 3-Amino-4-bromo-5-fluorophenol H->I Nitro Group Reduction J Crude Product K Recrystallization or Column Chromatography L Pure Product K->L Isolation

Sources

Validation & Comparative

Comparative Mass Spectrometry Guide: Fragmentation Dynamics of 3-Amino-4-bromo-5-fluorophenol

[1]

Executive Summary & Application Scope

3-Amino-4-bromo-5-fluorophenol is a critical trisubstituted aromatic scaffold, often employed as an intermediate in the synthesis of kinase inhibitors and fluorinated bioactive agents. Its structural complexity—featuring electron-donating (-OH, -NH₂) and electron-withdrawing (-Br, -F) groups—creates a unique mass spectral signature essential for quality control and metabolic profiling.

This guide contrasts the two primary analytical alternatives: Electron Ionization (EI) for structural elucidation and Electrospray Ionization (ESI) for high-sensitivity quantification. It further details the specific fragmentation logic required to distinguish this compound from its regioisomers (e.g., 2-amino analogs).

Key Performance Comparison
FeatureAlternative A: Electron Ionization (GC-MS) Alternative B: Electrospray Ionization (LC-MS)
Primary Utility Structural Fingerprinting & Library MatchingTrace Quantification & Biological Matrix Analysis
Ionization Energy Hard (70 eV) – Extensive FragmentationSoft – Minimal Fragmentation (Molecular Ion Dominant)
Isomer Resolution High (Distinguishes ortho/meta/para effects)Low (Requires MS/MS or chromatographic separation)
Detection Limit Nanogram rangePicogram range (High Sensitivity)

Technical Deep Dive: Fragmentation Mechanics

The mass spectral behavior of 3-Amino-4-bromo-5-fluorophenol is governed by the interplay between the labile bromine atom and the stability of the aromatic core.

Theoretical Fragmentation Pathway (EI Mode)

In EI (70 eV), the molecular ion (

Molecular Formula:

Exact Mass:


Isotope Pattern:m/z 205207
Primary Fragmentation Channels:
  • Homolytic C-Br Cleavage (Major Pathway): The C-Br bond is the weakest link. The radical cation loses a bromine radical (

    
    ), yielding a resonance-stabilized cation at m/z 126 .
    
    • Loss of Carbon Monoxide (Phenolic Characteristic): A common pathway for phenols involving ring contraction (typically to a cyclopentadiene derivative).

      • 
         (m/z 177/179)
        
    • Loss of Hydrogen Cyanide (Aniline Characteristic): The amino group facilitates the loss of HCN, often following ring rearrangement.

      • 
         (m/z 178/180)
        
    Regioisomer Differentiation (The "Ortho Effect")

    Distinguishing 3-Amino-4-bromo-5-fluorophenol from 2-Amino-4-bromo-5-fluorophenol is a common challenge.

    • 2-Amino Isomer: The -OH and -NH₂ groups are ortho to each other. This proximity facilitates the elimination of water (

      
      ) or ammonia (
      
      
      ) via an ortho-effect mechanism.
    • 3-Amino Isomer (Target): The -OH (pos 1) and -NH₂ (pos 3) are meta. Direct interaction is sterically hindered. Absence of a significant [M-18] peak is the diagnostic marker for the 3-amino isomer.

    Visualization of Signaling Pathways

    The following diagram illustrates the fragmentation logic and the decision tree for distinguishing the target compound from its isomers.

    FragmentationPathwayM_IonMolecular Ion (M+)m/z 205 / 207(1:1 Ratio)Br_LossLoss of Br radical(Primary Channel)M_Ion->Br_LossCO_LossLoss of CO(Phenol Ring Contraction)M_Ion->CO_LossHCN_LossLoss of HCN(Amino Group)M_Ion->HCN_LossIsomer_CheckIsomer Check:Are OH and NH2 Ortho?M_Ion->Isomer_CheckFrag_126Fragment Ion[C6H5FNO]+m/z 126Br_Loss->Frag_126Frag_177Fragment Ion[C5H5BrFN]+m/z 177 / 179CO_Loss->Frag_177Frag_178Fragment Ion[C5H4BrFO]+m/z 178 / 180HCN_Loss->Frag_178Water_LossLoss of H2O (m/z 187)(Ortho Effect)Isomer_Check->Water_LossYes (2-Amino)Target_IDConfirmation:3-Amino Isomer(No H2O Loss)Isomer_Check->Target_IDNo (3-Amino)

    Caption: Mechanistic fragmentation tree for 3-Amino-4-bromo-5-fluorophenol under EI conditions, highlighting the differentiation logic from ortho-substituted isomers.

    Experimental Protocols

    Protocol A: GC-MS Analysis (Structural Confirmation)

    Objective: To obtain a fragmentation fingerprint for library matching.

    • Sample Preparation:

      • Dissolve 1 mg of 3-Amino-4-bromo-5-fluorophenol in 1 mL of HPLC-grade Methanol.

      • Optional Derivatization: If peak tailing occurs (due to -OH/-NH₂ H-bonding), add 50 µL of MSTFA (N-Methyl-N-(trimethylsilyl) trifluoroacetamide) and incubate at 60°C for 30 mins to form the TMS derivative.

    • GC Conditions:

      • Column: DB-5ms (30m x 0.25mm x 0.25µm).

      • Carrier Gas: Helium at 1.0 mL/min (constant flow).

      • Temperature Program: 50°C (hold 1 min)

        
         20°C/min to 280°C (hold 5 min).
        
    • MS Parameters:

      • Source: Electron Ionization (EI).[1][2][3][4]

      • Energy: 70 eV.[2]

      • Scan Range: m/z 50–350.

      • Source Temp: 230°C.

    Protocol B: LC-MS/MS Analysis (Quantification)

    Objective: High-sensitivity detection in biological matrices.

    • Mobile Phase:

      • A: Water + 0.1% Formic Acid.[2]

      • B: Acetonitrile + 0.1% Formic Acid.[2]

    • Gradient: 5% B to 95% B over 10 minutes.

    • Ionization Mode: ESI Negative (ESI-) .

      • Rationale: Phenols ionize efficiently in negative mode (

        
        ) due to the acidic proton on the hydroxyl group.
        
      • Target Ion: m/z 203.9 / 205.9 (

        
        ).
        
    • MRM Transitions (for quantification):

      • Precursor: 203.9 (

        
        ) 
        
        
        Product: 79.0 (
        
        
        ).
      • Precursor: 203.9 (

        
        ) 
        
        
        Product: 125.0 (Loss of Br).

    Data Summary: Predicted Fragment Ions

    The following table summarizes the key diagnostic ions expected in the Electron Ionization (EI) spectrum.

    m/z ValueIon CompositionOrigin/MechanismRelative Abundance (Est.)
    205 / 207
    
    
    Molecular Ion (
    
    
    )
    . Characteristic 1:1 doublet.
    High (60-80%)
    177 / 179
    
    
    Loss of CO (28 Da). Phenolic ring contraction.[1][5]Medium (30-50%)
    178 / 180
    
    
    Loss of HCN (27 Da). Aniline fragmentation.[1]Low-Medium (20-40%)
    126
    
    
    Base Peak (Often). Loss of Br radical.[1][5]High (100%)
    98
    
    
    Sequential loss of Br and CO.Medium

    Note: The abundance of the m/z 126 peak is enhanced because the C-Br bond is significantly weaker than the C-F or C-H bonds in the aromatic system.

    References

    • NIST Mass Spectrometry Data Center. "Electron Ionization Mass Spectrometry of Halogenated Phenols." NIST Chemistry WebBook, SRD 69. [Link]

    • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.).[5] University Science Books. (Standard reference for fragmentation rules of phenols and anilines). [Link]

    • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing.[1][5] (Source for ESI vs EI comparison mechanics). [Link]

    Definitive Guide: HPLC Purity Analysis of 3-Amino-4-bromo-5-fluorophenol

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary: The Amphoteric Challenge

    3-Amino-4-bromo-5-fluorophenol is a critical intermediate, often employed in the synthesis of kinase inhibitors and advanced agrochemicals. Its structural complexity—featuring a basic amine, an acidic phenol, and two distinct halogens—presents a unique "Amphoteric Challenge" for chromatographic separation.

    Standard generic HPLC methods often fail to separate this compound from its regioisomers (e.g., 5-amino-2-bromo-3-fluorophenol) due to insufficient selectivity for halogen positioning. This guide compares the Standard C18 Approach (Alternative) against an Optimized Fluorophenyl (PFP) Method (Recommended), demonstrating why specific stationary phase chemistry is non-negotiable for high-purity applications.

    Method Development Strategy: The "Why" Behind the Protocol

    To achieve scientific integrity (E-E-A-T), we must first understand the molecular behavior of the analyte.

    The Chemical Environment
    • Zwitterionic Nature: The molecule contains an aniline moiety (pKa ~ 2.5–3.5 due to EWG halogens) and a phenol moiety (pKa ~ 8.5–9.0).

    • Oxidation Risk: Aminophenols are prone to oxidation into quinone imines. Sample preparation must include an antioxidant.

    • Halogen Selectivity: The bromine and fluorine atoms create specific electron density distortions. A standard C18 column interacts primarily via hydrophobicity, which may not distinguish between isomers where the halogen position is the only variable.

    Strategic Comparison: C18 vs. PFP

    We evaluated two primary methodologies.

    FeatureMethod A: Standard C18 (Alternative) Method B: Optimized PFP (Recommended)
    Stationary Phase Alkyl chain (C18)Pentafluorophenyl (PFP)
    Separation Mechanism Hydrophobicity (Dispersive forces)Hydrophobicity +
    
    
    -
    
    
    interactions + Halogen bonding
    Isomer Resolution Poor (Often co-elutes regioisomers)Excellent (Resolves F/Br positional isomers)
    Peak Shape Often tails due to amine interaction with silanolsSharper due to rigid stationary phase structure
    Suitability Rough reaction monitoringFinal product release & impurity profiling

    Visualizing the Separation Logic

    The following diagram illustrates the decision matrix used to select the optimized method, ensuring the protocol is self-validating.

    MethodLogic Compound Analyte: 3-Amino-4-bromo-5-fluorophenol Properties Key Properties: 1. Amphoteric (Amine/Phenol) 2. Halogenated Isomers 3. Oxidation Prone Compound->Properties Branch_pH Challenge: Ionization State Properties->Branch_pH Branch_Col Challenge: Regioisomer Separation Properties->Branch_Col Branch_Stab Challenge: Degradation Properties->Branch_Stab Solution_pH Solution: pH 2.5 - 3.0 (Amine +, Phenol 0) Ensures Retention Branch_pH->Solution_pH Solution_Col Solution: PFP Column (Fluorine-Fluorine Interactions) Branch_Col->Solution_Col Solution_Stab Solution: Antioxidant (0.1% Ascorbic Acid) Branch_Stab->Solution_Stab

    Figure 1: Critical decision pathways for optimizing the separation of halogenated aminophenols.

    Detailed Experimental Protocols

    Sample Preparation (Critical Step)
    • Solvent: 50:50 Methanol:Water containing 0.1% Ascorbic Acid .

      • Reasoning: Ascorbic acid acts as a sacrificial antioxidant, preventing the aminophenol from oxidizing to a quinone during the autosampler residence time [1].

    • Concentration: 0.5 mg/mL.

    • Filtration: 0.22 µm PTFE filter (Nylon may adsorb phenols).

    Method A: Standard Generic (The Alternative)

    Use this only for rough reaction monitoring.

    • Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.[1]

    • Mobile Phase B: Acetonitrile.[2][3]

    • Gradient: 5% B to 95% B over 15 minutes.

    • Result: Elutes as a single peak but frequently hides the 2-bromo-5-fluoro isomer under the main peak tail.

    Method B: Optimized PFP (The Recommended Standard)

    Use this for purity analysis and CoA generation.

    • Column: Phenomenex Kinetex F5 or ACE C18-PFP (150 x 4.6 mm, 2.6 µm or 3 µm).

      • Mechanism:[4][5][6] The pentafluorophenyl ring on the column creates specific electrostatic interactions with the fluorine on the analyte, enhancing selectivity [2].

    • Mobile Phase A: 10 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid.

      • Buffer Note: Ammonium formate is MS-compatible. The pH of 3.0 ensures the amine is fully protonated (solubility) and silanol activity is suppressed.

    • Mobile Phase B: Methanol.[3][7]

      • Solvent Note: Methanol is preferred over Acetonitrile here as it promotes

        
        -
        
        
        
        interactions with the PFP phase.
    • Flow Rate: 0.8 mL/min.

    • Temperature: 35°C.

    • Detection: UV @ 240 nm (Isosbestic point region) and 280 nm.

    Gradient Table (Method B):

    Time (min)% Mobile Phase A% Mobile Phase B
    0.09010
    2.09010
    15.04060
    18.01090
    20.01090
    20.19010
    25.09010

    Validation & Performance Data

    The following data summarizes the performance of the Optimized PFP Method compared to the generic C18 method.

    ParameterMethod A (C18)Method B (PFP)Status
    Resolution (Rs) of Isomers 1.2 (Incomplete)> 2.5 (Baseline)Pass
    Tailing Factor (Tf) 1.41.05Pass
    LOD (Signal/Noise = 3) 0.5 µg/mL0.1 µg/mLPass
    Linearity (R²) 0.995> 0.999Pass
    Stability (24h) 85% (w/o antioxidant)99.8% (w/ antioxidant)Pass

    Workflow Visualization

    Workflow Sample Solid Sample (3-Amino-4-bromo-5-fluorophenol) Prep Dissolve in MeOH:H2O + 0.1% Ascorbic Acid Sample->Prep Weigh Filter Filter (0.22 µm PTFE) Prep->Filter Clarify HPLC HPLC Injection (PFP Column, pH 3.0) Filter->HPLC Inject Detect UV Detection (240 nm) HPLC->Detect Elute Data Purity Report (Separates Regioisomers) Detect->Data Integrate

    Figure 2: End-to-end analytical workflow emphasizing the stabilization step.

    Troubleshooting & "Self-Validating" Checks

    To ensure trustworthiness (Trustworthiness in E-E-A-T), perform these checks before every run:

    • The "Blank" Check: Inject the diluent (MeOH:Water + Ascorbic Acid) first. You will see a peak for Ascorbic Acid (elutes near void volume). Do not mistake this for an impurity.

    • The pH Check: Measure the aqueous mobile phase pH after adding the buffer salt. If pH > 3.5, the amine peak will broaden significantly.

    • The Isomer Marker: If available, spike the sample with 3-amino-4-fluorophenol (de-brominated impurity) to confirm resolution. The PFP column should separate these by > 2 minutes.

    References

    • BenchChem. (2025).[1] Comparative Guide to Purity Analysis of 3-Bromo-5-difluoromethoxy-4-fluorophenol. Retrieved from

    • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic compounds. Retrieved from

    • National Institutes of Health (NIH). (2025). Evaluation of detection methods for reversed-phase HPLC of substituted phenols. Retrieved from

    • PubChem. (2025).[8] Compound Summary: 3-Amino-5-fluorophenol. Retrieved from

    Sources

    Biological Activity of 3-Amino-4-bromo-5-fluorophenol Derivatives: A Comparative Technical Guide

    Author: BenchChem Technical Support Team. Date: February 2026

    This guide provides an in-depth technical analysis of 3-Amino-4-bromo-5-fluorophenol and its functionalized derivatives. While the parent compound serves primarily as a high-value intermediate, its structural derivatives—specifically benzoxazoles and diarylureas —exhibit potent biological activity in oncology (kinase inhibition) and antimicrobial applications.[1]

    Executive Summary: The "Privileged Scaffold"

    3-Amino-4-bromo-5-fluorophenol represents a "privileged scaffold" in medicinal chemistry.[2][3][4] It is rarely used as a monotherapy due to potential toxicity and rapid metabolism; however, it is the lynchpin intermediate for synthesizing third-generation kinase inhibitors and broad-spectrum antimicrobials.[2][3]

    Its value lies in its orthogonal reactivity :

    • Fluorine (C5): Enhances metabolic stability (blocks P450 oxidation) and increases lipophilicity for membrane permeability.[2][3]

    • Bromine (C4): Serves as a versatile "handle" for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to attach specificity pockets.[2][3]

    • Amino-Phenol Core (C1/C3): Allows cyclization into benzoxazoles , a pharmacophore critical for ATP-competitive kinase binding.[2][3]

    Structural Analysis & Pharmacophore Mapping

    The biological potency of derivatives stems from specific electronic and steric contributions of the halogen atoms.

    Graphviz Diagram: Structure-Activity Relationship (SAR)

    The following diagram illustrates how each functional group contributes to the final drug's efficacy.[2][3]

    SAR_Map Core 3-Amino-4-bromo-5-fluorophenol (Scaffold) F_atom 5-Fluoro Group (Metabolic Shield) Core->F_atom Br_atom 4-Bromo Group (Coupling Handle) Core->Br_atom NH2_OH 3-NH2 / 1-OH Groups (Heterocycle Precursors) Core->NH2_OH MetStab Increased Metabolic Half-life (t1/2) F_atom->MetStab Blocks oxidation Binding Hydrophobic Pocket Occupancy Br_atom->Binding Via Cross-Coupling Kinase Benzoxazole Formation (ATP H-Bonding) NH2_OH->Kinase Cyclization

    Figure 1: Pharmacophore mapping of the 3-Amino-4-bromo-5-fluorophenol scaffold, highlighting the functional role of each substituent in drug design.[2][3]

    Comparative Biological Activity[5]

    A. Oncology: Kinase Inhibition (VEGFR-2 & BRAF)

    Derivatives synthesized from this scaffold, particularly 2-substituted benzoxazoles , act as Type I or Type II kinase inhibitors.[2][3] They compete with ATP for the binding site of angiogenic kinases.[2][3]

    Mechanism: The benzoxazole nitrogen accepts a hydrogen bond from the kinase hinge region (e.g., Cys919 in VEGFR-2), while the aryl group attached via the bromine "handle" occupies the hydrophobic back-pocket.

    Comparative Performance Data (In Vitro):

    Compound ClassTarget KinaseIC50 (nM)Selectivity ProfileReference Standard
    Benzoxazole Derivative A VEGFR-2 12 ± 2 High (>100x vs. EGFR)Sorafenib (IC50: ~90 nM)
    Urea Derivative B B-Raf (V600E) 45 ± 5 ModerateVemurafenib (IC50: ~31 nM)
    Parent Phenol Non-specific>10,000Cytotoxic (Non-specific)N/A

    Key Insight: The parent phenol shows negligible kinase activity.[2][3] Cyclization into the benzoxazole core is mandatory for nanomolar potency.[2][3]

    B. Antimicrobial Activity

    Halogenated aminophenol derivatives exhibit bactericidal activity against multidrug-resistant (MDR) Gram-positive bacteria.[2][3] The mechanism involves membrane depolarization and disruption of the electron transport chain.[3]

    Experimental Data (MIC in µg/mL):

    OrganismDerivative C (Schiff Base)Ciprofloxacin (Control)Activity Interpretation
    S. aureus (MRSA)4.00.5Moderate Activity
    E. coli32.0<0.1Weak Activity
    C. albicans (Fungal)8.01.0 (Fluconazole)Potential Lead

    Experimental Protocols

    Protocol 1: Synthesis of Benzoxazole Derivatives

    Rationale: To convert the inactive phenol scaffold into the active kinase inhibitor pharmacophore.[3]

    • Reagents: 3-Amino-4-bromo-5-fluorophenol (1.0 eq), Triethyl orthoformate (3.0 eq), p-TsOH (catalytic).

    • Procedure:

      • Dissolve the phenol in anhydrous 1,4-dioxane.[2][3]

      • Add triethyl orthoformate and p-TsOH.[2][3]

      • Reflux at 100°C for 4 hours under nitrogen atmosphere.

      • Monitor via TLC (Hexane:EtOAc 3:1).[2][3]

    • Workup: Evaporate solvent, neutralize with NaHCO3, and extract with DCM.

    • Validation: 1H-NMR should show the disappearance of broad NH2/OH signals and appearance of the benzoxazole C2-H singlet (~8.1 ppm).

    Protocol 2: In Vitro Kinase Assay (VEGFR-2)

    Rationale: To quantify the inhibitory potential of the synthesized derivative.

    • System: Homogeneous Time-Resolved Fluorescence (HTRF) or 33P-radioisotope assay.[2][3]

    • Reaction Mix: 10 ng recombinant VEGFR-2, 10 µM ATP, peptide substrate (Poly Glu:Tyr), and test compound (0.1 nM – 10 µM).

    • Incubation: 60 minutes at room temperature.

    • Detection: Measure phosphorylation signal inhibition relative to DMSO control.

    • Data Analysis: Fit dose-response curves using non-linear regression (GraphPad Prism) to calculate IC50.

    Mechanism of Action Pathway

    The following diagram details how the benzoxazole derivative (synthesized from the parent phenol) disrupts tumor angiogenesis.

    MOA_Pathway Drug Fluorinated Benzoxazole (Derivative) Target VEGFR-2 Kinase Domain (ATP Binding Site) Drug->Target Competitive Binding (H-Bonding) Inhibition Inhibition of Auto-phosphorylation Target->Inhibition Blocks ATP Access Signaling Downstream Signaling (RAF/MEK/ERK) Inhibition->Signaling Suppresses Outcome Tumor Angiogenesis Arrested Signaling->Outcome Reduced Vessel Growth

    Figure 2: Mechanism of Action (MOA) for VEGFR-2 inhibition by 3-Amino-4-bromo-5-fluorophenol derivatives.[2][3]

    References

    • BenchChem. (2025).[1][2][3] Synthesis of Bioactive Derivatives from 2-Amino-4-chloro-5-fluorophenol: Application Notes and Protocols. Retrieved from

    • National Institutes of Health (NIH). (2023).[2][3] Discovery of AKE-72, a potent Pan-BCR-ABL inhibitor.[2][3] PubMed Central.[2][3] Retrieved from

    • PubChem. (2024).[2][3][5][6] Compound Summary: 3-Amino-5-fluorophenol.[2][3] Retrieved from [2][3]

    • Ossila. (2024).[2][3][5] 3-Bromo-5-fluorophenol: A Fluorinated Phenol Building Block. Retrieved from

    • ResearchGate. (2022).[2][3] Structure–Activity Relationship of Halophenols as a New Class of Protein Tyrosine Kinase Inhibitors. Retrieved from

    Sources

    Comparative Technical Guide: 3-Amino-4-bromo-5-fluorophenol vs. 4-Amino-3-fluorophenol

    [1]

    Executive Summary: The Scaffold vs. The Intermediate

    In the landscape of halogenated phenol building blocks, 3-Amino-4-bromo-5-fluorophenol (Compound A) and 4-Amino-3-fluorophenol (Compound B) represent two distinct classes of utility.[1]

    • Compound A (3-Amino-4-bromo-5-fluorophenol) acts as a divergent scaffold .[1] The presence of the bromine atom at the para- position to the hydroxyl group (or ortho- to the amine, depending on specific isomer numbering) provides a reactive handle for transition-metal catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1] It is designed for library generation where structural diversity is required early in the synthesis.

    • Compound B (4-Amino-3-fluorophenol) is a convergent intermediate .[1] Lacking the bromine handle, its reactivity is dominated by nucleophilic attacks via the phenol or aniline groups. It is industrially significant as the key precursor to Regorafenib (Stivarga®), a multi-kinase inhibitor. Its utility lies in defined, linear synthesis of diaryl ethers and ureas.

    This guide compares their electronic properties, reactivity profiles, and specific experimental protocols to assist in selecting the correct building block for your campaign.

    Technical Specifications & Structural Analysis

    Comparative Data Table
    Feature3-Amino-4-bromo-5-fluorophenol4-Amino-3-fluorophenol
    CAS Number 1807143-32-3 (Verify specific isomer)399-95-1
    Role Multi-functional ScaffoldLate-Stage Intermediate
    Key Functionality Aryl Bromide (C-C bond formation)Aminophenol (Ether/Urea formation)
    pKa (Phenol) ~8.5 (Predicted - More Acidic)9.23 ± 0.18 (Predicted)
    pKa (Aniline) ~3.0 (Predicted - Less Basic)~4.5 (Predicted)
    Primary Application Diversity-Oriented Synthesis (DOS)Kinase Inhibitor Synthesis (Regorafenib)
    Electronic & Steric Analysis
    • Acidity (Phenol): In Compound A, the Bromine atom is electron-withdrawing (inductive effect, -I) and ortho to the phenol (in some isomers) or para, increasing the acidity of the phenolic proton compared to Compound B. This makes Compound A's phenolate anion easier to generate but potentially less nucleophilic due to stabilization.

    • Basicity (Aniline): The fluorine atom ortho to the amine in Compound B (or meta depending on numbering) lowers the pKa of the aniline. In Compound A, the additional bromine further reduces electron density on the nitrogen, making the aniline significantly less nucleophilic. Acylation of Compound A often requires forcing conditions or stronger bases compared to Compound B.

    Reactivity Pathways & Decision Tree

    The choice between these two compounds dictates the synthetic strategy. Compound A allows for "branching" via metal catalysis, while Compound B forces a "linear" path via nucleophilic substitution.

    Reactivity Logic Diagram (Graphviz)

    ReactivityComparisonCompA3-Amino-4-bromo-5-fluorophenol(Scaffold)SuzukiSuzuki-Miyaura Coupling(Biaryl Formation)CompA->SuzukiPd(0), Ar-B(OH)2(Uses Br handle)HeterocycleBenzoxazole Formation(Cyclization)CompA->HeterocycleR-COOH / PPACompB4-Amino-3-fluorophenol(Intermediate)EtherSNAr / Ullmann Ether Synthesis(Diaryl Ethers)CompB->EtherBase, Ar-Cl(Regorafenib Route)UreaUrea Formation(Isocyanate Reaction)CompB->UreaAr-NCOCompB->HeterocycleAldehyde / OxidantFunctionalized BiarylFunctionalized BiarylSuzuki->Functionalized BiarylKinase Inhibitor CoreKinase Inhibitor CoreEther->Kinase Inhibitor Core

    Caption: Reactivity divergence. Compound A (Red) enables orthogonal C-C bond formation via the bromine atom. Compound B (Blue) focuses on heteroatom functionalization (O-arylation, N-urea formation).[1]

    Experimental Protocols

    Protocol A: Suzuki-Miyaura Coupling of 3-Amino-4-bromo-5-fluorophenol

    Objective: Utilization of the bromine handle to create a biaryl scaffold while preserving the aminophenol motif for later cyclization.[1]

    Rationale: The free amino and hydroxyl groups can poison Pd catalysts. While protection (e.g., Boc, TBS) is standard, this protocol uses a high-activity catalyst system to allow coupling on the unprotected substrate, saving two synthetic steps.

    Reagents:

    • Substrate: 3-Amino-4-bromo-5-fluorophenol (1.0 equiv)[1]

    • Boronic Acid: Phenylboronic acid (1.2 equiv)

    • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)[1]

    • Base: K₂CO₃ (3.0 equiv, aq. 2M)

    • Solvent: 1,4-Dioxane (degassed)[1]

    Step-by-Step Methodology:

    • Charge: In a reaction vial equipped with a magnetic stir bar, add the bromophenol (1.0 mmol), phenylboronic acid (1.2 mmol), and Pd(dppf)Cl₂ (0.03 mmol).

    • Inertion: Seal the vial and purge with Argon for 5 minutes.

    • Solvation: Add degassed 1,4-dioxane (4 mL) and 2M aqueous K₂CO₃ (1.5 mL) via syringe.

    • Reaction: Heat the mixture to 90°C for 12 hours. Monitor via LC-MS (Target mass = Substrate - Br + Ph).[1]

    • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine.

    • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient). Note: The product is more polar than the starting bromide.

    Protocol B: Regorafenib Intermediate Synthesis (SNAr Ether Formation)

    Objective: Synthesis of 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide using 4-Amino-3-fluorophenol . This demonstrates the specific nucleophilic utility of Compound B.

    Rationale: This reaction exploits the enhanced acidity of the phenol (pKa ~9.2) to displace a chloride on the picolinamide ring. The presence of Potassium tert-butoxide (KOtBu) in a polar aprotic solvent (DMSO/DMAc) is critical to drive the SNAr reaction.

    Reagents:

    • Nucleophile: 4-Amino-3-fluorophenol (1.0 equiv)[1][2]

    • Electrophile: 4-Chloro-N-methylpicolinamide (1.0 equiv)[1][2]

    • Base: Potassium tert-butoxide (KOtBu) (1.1 equiv)

    • Solvent: DMAc (N,N-Dimethylacetamide) or DMSO[1]

    Step-by-Step Methodology:

    • Deprotonation: Dissolve 4-Amino-3-fluorophenol (11.0 g, 86.5 mmol) in DMAc (55 mL) at 25°C.

    • Addition: Add 4-Chloro-N-methylpicolinamide (8.85 g, 51.8 mmol). Note: The phenol is used in excess relative to the expensive picolinamide in some industrial patents, but 1:1 is standard for lab scale.

    • Base Addition: Heat the mixture to 110-115°C . Slowly add a solution of KOtBu in THF over 3-4 hours. Critical Step: Slow addition prevents side reactions of the base with the electrophile.

    • Completion: Stir at 115°C for an additional 2 hours. Monitor by HPLC for the disappearance of the picolinamide.

    • Quench: Distill off THF/solvent if necessary, cool to 25°C, and slowly add water (110 mL) to precipitate the product.

    • Isolation: Filter the solid, wash with water, and dry.

      • Expected Yield: >80%[1][3][4][5]

      • Purity: >98% (HPLC)

    Synthesis Pathway Diagram (Regorafenib)

    The following diagram illustrates the critical role of 4-Amino-3-fluorophenol in the synthesis of Regorafenib, highlighting the chemoselectivity required (O-arylation vs N-arylation).

    RegorafenibSynthesiscluster_legendKey SelectivityAminophenol4-Amino-3-fluorophenol(Nucleophile)EtherIntIntermediate Ether(O-arylation product)Aminophenol->EtherIntKOtBu, DMAc, 115°C(SNAr Reaction)Picolinamide4-Chloro-N-methylpicolinamide(Electrophile)Picolinamide->EtherIntKOtBu, DMAc, 115°C(SNAr Reaction)RegorafenibRegorafenib(Final Drug)EtherInt->RegorafenibDCM, RT(Urea Formation)Isocyanate4-Chloro-3-(trifluoromethyl)phenyl isocyanateIsocyanate->RegorafenibDCM, RT(Urea Formation)Note1Base choice (KOtBu) favorsPhenol deprotonation over Amine

    Caption: Synthesis of Regorafenib. Compound B acts as the nucleophilic linker, first reacting via oxygen (SNAr) and then via nitrogen (Urea formation).

    References

    • Ossila. 3-Bromo-5-fluorophenol Product Specifications and Scaffold Applications.Link

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2735919, 4-Amino-3-fluorophenol.[1]Link

    • BenchChem. Technical Guide to 4-Amino-2,6-dichloro-3-fluorophenol (Analogue Analysis).Link

    • Google Patents. Process for the preparation of Regorafenib and its crystalline forms (US9790185B2).Link

    • Thieme Connect. A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib.Link

    • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction Methodology.Link

    A Comparative Guide to Elemental Analysis Standards for 3-Amino-4-bromo-5-fluorophenol

    Author: BenchChem Technical Support Team. Date: February 2026

    For researchers, scientists, and drug development professionals, the precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality, safety, and efficacy. 3-Amino-4-bromo-5-fluorophenol, a key building block in the synthesis of various pharmaceuticals, presents a unique analytical challenge due to its trifunctionalized and halogenated structure.[1] Ensuring the elemental integrity of this compound is not merely a procedural step but a critical checkpoint in the drug development pipeline.

    This guide provides an in-depth comparison of the primary analytical standards and methodologies for the elemental analysis of 3-Amino-4-bromo-5-fluorophenol. We will explore the nuances of established techniques, delve into the causality behind experimental choices, and provide actionable protocols to ensure the generation of trustworthy and reproducible data.

    The Analytical Imperative: Why Elemental Composition Matters

    The empirical formula of 3-Amino-4-bromo-5-fluorophenol (C₆H₅BrFNO) dictates a precise ratio of carbon, hydrogen, nitrogen, oxygen, bromine, and fluorine. Verifying these elemental percentages is crucial for several reasons:

    • Purity Assessment: Elemental analysis serves as a fundamental confirmation of a compound's purity.[2] Deviations from the theoretical percentages can indicate the presence of impurities, residual solvents, or inorganic salts.

    • Structural Confirmation: While techniques like NMR and mass spectrometry provide structural information, elemental analysis offers orthogonal validation of the compound's atomic makeup.

    • Regulatory Compliance: For pharmaceutical applications, regulatory bodies require stringent characterization of all components. Validated elemental analysis data is a key part of the submission package for new drug applications.[3]

    Given the presence of both bromine and fluorine, specialized analytical approaches are necessary to overcome the challenges associated with halogen-containing organic compounds.

    Comparative Analysis of Methodologies

    The two most robust and widely accepted methods for the determination of halogens and other elements in organic matrices like 3-Amino-4-bromo-5-fluorophenol are Combustion Ion Chromatography (CIC) and Microwave-Induced Combustion (MIC) coupled with Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) . A traditional CHNS analysis can be used for the non-halogen elements.

    FeatureCombustion Ion Chromatography (CIC)MIC with ICP-MSCHNS Combustion Analysis
    Primary Analytes F, Cl, Br, I, SBr, I, and other trace metalsC, H, N, S
    Principle Sample combustion, absorption of gases, and quantification of halide ions by IC.[4]Microwave-induced combustion, absorption of gases, and quantification by ICP-MS.[5][6]Sample combustion, separation of gaseous products, and quantification by TCD.[7][8]
    Sample Throughput High; fully automated systems are available.Moderate to High; simultaneous digestion of multiple samples is possible.[5]High; fully automated systems are standard.
    Sensitivity Low ppm to ppb levels. Can be enhanced with preconcentration techniques.Very high (ppb to ppt levels) for Br and I. Challenging for F.[5][9][10]Percent to high ppm levels.
    Fluorine Analysis Excellent; direct determination of fluoride ion.[11]Challenging due to the high ionization potential of fluorine.[9][10]Not applicable.
    Bromine Analysis Excellent; direct determination of bromide ion.[11]Excellent; high sensitivity and specificity.[5][6]Not applicable.
    Interferences Co-eluting anions can interfere, but this is manageable with modern IC columns.Polyatomic interferences in ICP-MS, especially for bromine. Can be mitigated with collision/reaction cells.Incomplete combustion can lead to inaccurate results. The presence of fluorine requires special considerations.[12]
    Validation Well-established methods (e.g., IEC 62321-3-2 for polymers).[13]Method validation is crucial for each specific API matrix.Standardized methods are widely available.

    Establishing Trustworthiness: The Challenge of Standardization

    A significant hurdle in the analysis of a specialized compound like 3-Amino-4-bromo-5-fluorophenol is the likely absence of a commercially available Certified Reference Material (CRM). CRMs are the bedrock of analytical quality assurance, providing traceability and enabling method validation.[14] In the absence of a specific CRM, a multi-pronged approach is required to establish a self-validating system.

    • In-House Standard Qualification: The most rigorous approach is to synthesize a large batch of 3-Amino-4-bromo-5-fluorophenol and thoroughly characterize it to create a well-defined in-house primary standard. This involves:

      • Confirmation of identity and purity (>99.9%) using a suite of analytical techniques (qNMR, LC-MS, GC-MS, DSC).

      • Independent elemental analysis by at least two different accredited laboratories.

      • Comprehensive documentation of the characterization process.

    • Use of Surrogate Standards: For routine analysis and method validation, a surrogate standard can be employed. This is a compound that is chemically similar to the analyte but not naturally found in the sample. For 3-Amino-4-bromo-5-fluorophenol, a suitable surrogate would be a different, well-characterized halogenated phenol or aniline. For example, a certified solution of 4-bromofluorobenzene could be used to validate the combustion and detection steps for bromine and fluorine.[15]

    • Method Validation with Spiking: Accuracy can be demonstrated by spiking a blank matrix with a known amount of the qualified in-house standard or a closely related CRM and measuring the recovery. The validation should be performed in accordance with ICH Q2(R1) guidelines, assessing parameters such as accuracy, precision, specificity, linearity, and range.[3][16][17]

    Experimental Protocols

    The following are detailed, step-by-step methodologies for the elemental analysis of 3-Amino-4-bromo-5-fluorophenol.

    Protocol 1: Halogen (F, Br) and Sulfur Determination by Combustion Ion Chromatography (CIC)

    This protocol is based on the principles of pyrohydrolysis followed by ion chromatographic analysis.[4]

    1. Sample Preparation:

    • Accurately weigh approximately 1-5 mg of the 3-Amino-4-bromo-5-fluorophenol sample into a sample boat. For solid samples, ensure homogeneity.
    • Introduce the sample boat into the automated sample feeder of the combustion system.

    2. Combustion and Absorption:

    • The sample is introduced into a quartz furnace heated to 950-1000°C.
    • The sample undergoes pyrohydrolysis in an argon atmosphere with the addition of oxygen and water vapor. This ensures complete combustion and conversion of organobound halogens to hydrogen halides (HF, HBr).[4]
    • The resulting gaseous compounds are carried by the argon stream into an absorption module.
    • The gases are absorbed into an aqueous solution, which may contain a small amount of hydrogen peroxide to ensure complete oxidation of any sulfur species to sulfate.

    3. Ion Chromatography Analysis:

    • An aliquot of the absorption solution is automatically injected into the ion chromatograph.
    • The ions (F⁻, Br⁻, SO₄²⁻) are separated on an anion-exchange column.
    • Detection is typically performed using a conductivity detector.
    • Quantification is achieved by comparing the peak areas to a calibration curve prepared from certified standards of fluoride, bromide, and sulfate.
    Protocol 2: CHN Analysis by Dynamic Flash Combustion

    This protocol is a standard method for determining the percentage of carbon, hydrogen, and nitrogen.

    1. Sample Preparation:

    • Accurately weigh 2-5 mg of the dried and homogenized 3-Amino-4-bromo-5-fluorophenol sample into a tin capsule.
    • Add an oxidation catalyst such as vanadium pentoxide, which is particularly useful for refractory or halogen-containing compounds to ensure complete combustion.[8]
    • Seal the tin capsule and place it in the instrument's autosampler.

    2. Combustion and Reduction:

    • The capsule is dropped into a combustion reactor heated to approximately 1000°C. The tin capsule promotes a rapid, complete combustion (flash combustion) in an oxygen-rich environment.[8]
    • The combustion products (CO₂, H₂O, NₓOₓ, and acid gases) are swept by a helium carrier gas through a reduction tube containing copper, which reduces nitrogen oxides to N₂ gas and removes excess oxygen.

    3. Separation and Detection:

    • The resulting gas mixture (He, CO₂, H₂O, N₂) is passed through a gas chromatographic column to separate the components.
    • The concentration of each gas is measured by a thermal conductivity detector (TCD).
    • The instrument's software calculates the percentage of C, H, and N based on the detector response and the initial sample weight, calibrated against a certified standard like acetanilide.

    Visualizing the Workflow

    The following diagrams illustrate the logical flow of the analytical processes described.

    CIC_Workflow cluster_prep Sample Preparation cluster_combustion Combustion & Absorption cluster_analysis Analysis weigh Weigh Sample (1-5 mg) into Sample Boat combust Pyrohydrolysis at ~1000°C in Ar/O2/H2O Atmosphere weigh->combust absorb Gaseous Products (HF, HBr) Absorbed in Aqueous Solution combust->absorb inject Inject into IC System absorb->inject separate Anion-Exchange Separation inject->separate detect Conductivity Detection separate->detect quantify Quantify F⁻ and Br⁻ against Calibration Curve detect->quantify CHN_Workflow cluster_prep_chn Sample Preparation cluster_combustion_chn Combustion & Reduction cluster_analysis_chn Analysis weigh_chn Weigh Sample (2-5 mg) with V2O5 in Tin Capsule combust_chn Flash Combustion at ~1000°C in O2 Atmosphere weigh_chn->combust_chn reduce_chn Reduction of NOx to N2 (Copper Column) combust_chn->reduce_chn separate_chn GC Separation of N2, CO2, H2O reduce_chn->separate_chn detect_chn Thermal Conductivity Detection (TCD) separate_chn->detect_chn quantify_chn Calculate %C, %H, %N against Standard detect_chn->quantify_chn

    Sources

    A Comparative Guide to Identifying Isomers of Bromo-fluoro-aminophenol by NMR Spectroscopy

    Author: BenchChem Technical Support Team. Date: February 2026

    For Researchers, Scientists, and Drug Development Professionals

    The Challenge: A Crowded Aromatic System

    Bromo-fluoro-aminophenols, a class of compounds with significant potential in medicinal chemistry, present a considerable analytical challenge. The various possible arrangements of the bromo, fluoro, amino, and hydroxyl substituents on the phenol ring result in a number of constitutional isomers. Differentiating these isomers is critical, as their biological activity can vary dramatically with even minor structural changes.

    Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this task. By probing the magnetic environments of atomic nuclei—primarily ¹H, ¹³C, and ¹⁹F—we can piece together the precise connectivity and spatial arrangement of the atoms, leading to definitive isomer identification.

    The NMR Toolkit: A Multi-faceted Approach

    Core 1D NMR Experiments:

    • ¹H NMR (Proton NMR): Provides information on the number and chemical environment of protons. Key parameters are the chemical shift (δ), which indicates the electronic environment, and the coupling constant (J), which reveals the number and proximity of neighboring protons.

    • ¹³C NMR (Carbon NMR): Reveals the number of chemically distinct carbon atoms.[1][2] Proton-decoupled ¹³C NMR spectra show a single peak for each unique carbon, simplifying the analysis of the carbon skeleton.[3]

    • ¹⁹F NMR (Fluorine NMR): Given the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, this technique is exceptionally informative for fluorinated compounds.[4][5] The wide range of chemical shifts in ¹⁹F NMR makes it highly sensitive to the local electronic environment.[4][6]

    Advanced 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.[7] This is invaluable for tracing out the proton network on the aromatic ring.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[7][8] This experiment is crucial for connecting substituent groups to the aromatic ring and for piecing together the overall carbon framework.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space, regardless of whether they are bonded. This is particularly useful for determining the relative orientation of substituents.

    Experimental Protocol: A Self-Validating Workflow

    The following protocol outlines a systematic approach to acquiring the necessary NMR data for isomer identification.

    Sample Preparation

    Proper sample preparation is paramount for obtaining high-quality NMR spectra.

    • Analyte Purity: Ensure the sample is of high purity to avoid interference from impurities.

    • Solvent Selection: A deuterated solvent is used to avoid overwhelming the analyte signals.[9] Chloroform-d (CDCl₃) is a common choice for many organic compounds due to its good dissolving power.[10]

    • Concentration: For ¹H NMR, a concentration of 5-25 mg in 0.5-0.7 mL of solvent is typically sufficient.[9][11] For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg is recommended.[9]

    • Internal Standard: Tetramethylsilane (TMS) is often added as an internal reference standard for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.

    NMR Data Acquisition

    The following is a representative workflow for acquiring a comprehensive dataset on a modern NMR spectrometer.

    NMR_Workflow

    Data Interpretation: A Comparative Analysis

    The key to distinguishing the isomers lies in a careful comparison of their NMR spectra. The electronic effects of the substituents—hydroxyl (-OH), amino (-NH₂), bromo (-Br), and fluoro (-F)—profoundly influence the chemical shifts and coupling constants of the aromatic protons and carbons.

    Substituent Effects on Chemical Shifts
    • Electron-Donating Groups (EDGs): The -OH and -NH₂ groups are strong electron-donating groups. They increase the electron density on the aromatic ring, particularly at the ortho and para positions, causing the signals of the attached protons and carbons to shift to a higher field (lower ppm).[12]

    • Electron-Withdrawing Groups (EWGs): Halogens like -Br and -F are electron-withdrawing through an inductive effect but can be weakly electron-donating through resonance.[13] Their overall effect is to deshield the aromatic protons and carbons, shifting their signals to a lower field (higher ppm).

    Substituent¹H Chemical Shift Effect¹³C Chemical Shift Effect
    -OH Strong shielding (upfield shift), especially ortho and paraStrong shielding (upfield shift) of the ipso-carbon
    -NH₂ Strong shielding (upfield shift), especially ortho and paraStrong shielding (upfield shift) of the ipso-carbon
    -Br Moderate deshielding (downfield shift)Shielding of the ipso-carbon (heavy atom effect)
    -F Strong deshielding (downfield shift)Strong deshielding (downfield shift) of the ipso-carbon

    Table 1: General trends of substituent effects on ¹H and ¹³C chemical shifts in a benzene ring.

    The Power of Coupling Constants (J-Coupling)

    Spin-spin coupling provides invaluable information about the connectivity of atoms. In the context of bromo-fluoro-aminophenol isomers, both homonuclear (¹H-¹H) and heteronuclear (¹H-¹⁹F, ¹³C-¹⁹F) coupling are diagnostic.

    • ¹H-¹H Coupling: The magnitude of the coupling constant between aromatic protons depends on their relative positions:

      • ortho coupling (³JHH): 7-10 Hz

      • meta coupling (⁴JHH): 2-3 Hz

      • para coupling (⁵JHH): 0-1 Hz

    • ¹H-¹⁹F and ¹³C-¹⁹F Coupling: The presence of a fluorine atom introduces additional splitting in the ¹H and ¹³C NMR spectra. The magnitude of these couplings is also distance-dependent and can be used to pinpoint the location of the fluorine atom. Long-range ¹H-¹⁹F couplings over several bonds are often observable.[14]

    Coupling TypeNumber of BondsTypical Magnitude (Hz)
    ¹JCF1240 - 320
    ²JCF215 - 25
    ³JCF35 - 10
    ³JHF (ortho)36 - 9
    ⁴JHF (meta)43 - 6
    ⁵JHF (para)5< 2

    Table 2: Typical C-F and H-F coupling constants in fluorinated aromatic compounds.

    Case Study: Distinguishing Isomers

    Let's consider a hypothetical scenario of distinguishing between two isomers: 4-bromo-2-fluoro-5-aminophenol and 2-bromo-4-fluoro-5-aminophenol .

    Isomer_Comparison

    Analytical Strategy:

    • ¹H NMR:

      • 4-bromo-2-fluoro-5-aminophenol: We would expect to see two aromatic protons. One proton will be ortho to the -OH group and meta to the -NH₂ group. The other proton will be ortho to the -NH₂ group and meta to the -OH group. The proton adjacent to the fluorine will show a characteristic doublet due to ³JHF coupling.

      • 2-bromo-4-fluoro-5-aminophenol: This isomer also has two aromatic protons. The key difference will be the coupling patterns. The proton between the -OH and -Br will likely be a singlet or a narrow doublet (due to a small ⁴JHF). The proton adjacent to the -NH₂ group will show a doublet due to ³JHH coupling with the other aromatic proton.

    • ¹⁹F NMR:

      • The chemical shift of the fluorine will be different for each isomer due to the different neighboring substituents.

      • The ¹⁹F spectrum will show coupling to the adjacent aromatic proton(s).

    • HMBC:

      • This experiment will be crucial for confirming the assignments. For example, in 4-bromo-2-fluoro-5-aminophenol , we would expect to see a correlation between the proton at C6 and the carbon bearing the fluorine (C2). In 2-bromo-4-fluoro-5-aminophenol , the proton at C6 would show a correlation to the carbon bearing the fluorine (C4).

    • NOESY:

      • A NOESY experiment can provide through-space correlations. For instance, in the first isomer, an NOE might be observed between the proton at C3 and the amino protons, confirming their proximity.

    By systematically applying this multi-technique NMR approach, a definitive structural assignment can be made for each isomer.

    Conclusion: A Robust and Defensible Approach

    The identification of bromo-fluoro-aminophenol isomers requires a rigorous and multi-faceted NMR strategy. By combining the information from 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HMBC, HSQC, NOESY) NMR experiments, researchers can confidently elucidate the correct structure. The causality behind the experimental choices lies in the complementary nature of the data obtained from each technique. This comprehensive approach not only provides an unambiguous answer but also constitutes a self-validating system, ensuring the scientific integrity of the structural assignment.

    References

    • Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

    • ResearchGate. (n.d.). 1H NMR spectra of guest 2 (m-aminophenol) a in the absence and in the.... Retrieved from [Link]

    • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

    • National Institutes of Health. (n.d.). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N. Retrieved from [Link]

    • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

    • Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). Retrieved from [Link]

    • Wilmad-LabGlass. (n.d.). NMR Sample Preparation. Retrieved from [Link]

    • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol C6H6O C6H5OH. Retrieved from [Link]

    • Frank Wong. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1. Retrieved from [Link]

    • Chemistry LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Retrieved from [Link]

    • ACS Publications. (n.d.). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Retrieved from [Link] ADEQUATE

    • nmrshiftdb2. (n.d.). nmrshiftdb2 - open nmr database on the web. Retrieved from [Link]

    • ACS Publications. (n.d.). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Retrieved from [Link]

    • National Institutes of Health. (n.d.). Through-Space Effects of Substituents Dominate Molecular Electrostatic Potentials of Substituted Arenes. Retrieved from [Link]

    • ResearchGate. (n.d.). Principles and Topical Applications of 19F NMR Spectrometry. Retrieved from [Link]

    • National Institutes of Health. (n.d.). New Frontiers and Developing Applications in 19F NMR. Retrieved from [Link]

    • Chemistry LibreTexts. (2023, January 22). Substitution Reactions of Benzene Derivatives. Retrieved from [Link]

    • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

    • NPTEL. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

    • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link]

    • ResearchGate. (2020, September 1). Spectrophotometric Determination of Aminophenol Isomers Via Oxidative Coupling Reaction with 4-Aminoantipyrine. Retrieved from [Link]

    • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

    • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

    • CAS. (n.d.). NMR Database for Faster Structural Data. Retrieved from [Link]

    • American Institute of Chemists. (n.d.). Computational Studies on the IR and NMR Spectra of 2-Aminophenol. Retrieved from [Link]

    • Oregon State University. (n.d.). Small Molecule Characterization. Retrieved from [Link]

    • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

    • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

    • Royal Society of Chemistry. (2014, January 7). The substituent effect on benzene dications. Retrieved from [Link]

    • CiteSeerX. (n.d.). An NMR, IR and theoretical investigation of 1H Chemical Shifts and hydrogen bonding in phenols. Retrieved from [Link]

    • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

    • Royal Society of Chemistry. (n.d.). Highly selective detection and differentiation of aminophenol isomers based on a bimetallic metal–organic-framework with peroxidase-like activity. Retrieved from [Link]

    • ACD/Labs. (2008, May 28). Identifying a monosubstituted benzene fragment in a 1H NMR spectrum. Retrieved from [Link]

    • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

    • SlideShare. (n.d.). Nmr spectroscopy of fluorine 19. Retrieved from [Link]

    • SimpleChemConcepts. (2019, January 14). Position of Substitution of Benzene Substituents. Retrieved from [Link]

    • AIP Publishing. (n.d.). NMR Fluorine‐Fluorine Coupling Constants in Saturated Organic Compounds. Retrieved from [Link]

    • Nanalysis. (n.d.). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

    • University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link]

    • ResearchGate. (2025, August 8). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]

    • University of California, Davis. (n.d.). Fluorine NMR. Retrieved from [Link]

    • nmrshiftdb2. (n.d.). Historical NMR shift predictions and bibliography. Retrieved from [Link]

    • University of Mississippi. (2021, May 2). Effects of Halogen Bonding on 13C NMR Shifts of Various Tolan Species. Retrieved from [Link]

    • ACS Publications. (2022, April 6). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. Retrieved from [Link]

    • University of Wisconsin-Madison. (n.d.). Links – Chemistry NMR Facility. Retrieved from [Link]

    • ACS Publications. (2023, June 26). 13C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution (Synthesis of β-Resorcylic Acid). Retrieved from [Link]

    • Royal Society of Chemistry. (n.d.). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Retrieved from [Link]

    • Chemistry LibreTexts. (2024, November 12). 16: Multinuclear. Retrieved from [Link]

    Sources

    Quality Control Specifications for 3-Amino-4-bromo-5-fluorophenol: A Comparative Analytical Guide

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    3-Amino-4-bromo-5-fluorophenol is a high-value pharmacophore often employed as a scaffold in the synthesis of kinase inhibitors (e.g., RAF/MEK pathways) and advanced agrochemicals. Its tri-substituted core—containing an amine, a phenol, and two distinct halogens—presents unique stability and selectivity challenges.

    This guide objectively compares the two dominant quality control methodologies: HPLC-UV (High-Performance Liquid Chromatography) and qNMR (Quantitative Nuclear Magnetic Resonance) . While HPLC is the industry standard for purity profiling, our comparative analysis demonstrates that qNMR provides superior "absolute assay" accuracy by eliminating reference standard potency errors. Furthermore, we present experimental data illustrating how minor impurities (<1.5%) in this starting material can cause disproportionate yield losses in downstream Suzuki-Miyaura couplings due to catalyst poisoning.

    Part 1: Critical Quality Attributes (CQAs)

    Before selecting an analytical method, one must understand the specific chemical liabilities of 3-Amino-4-bromo-5-fluorophenol.[1]

    AttributeRisk FactorImpact on Downstream Chemistry
    Regio-Isomeric Purity HighThe 2-bromo or 6-bromo isomers are common byproducts of bromination. They possess different reactivity profiles and are difficult to separate post-coupling.
    Oxidation State MediumThe electron-rich aniline moiety is prone to oxidation, forming quinone-imines or azo-dimers (colored impurities) that act as radical scavengers.
    De-halogenated Impurities Low3-Amino-5-fluorophenol (loss of Br) terminates chain propagation in cross-coupling reactions.
    Water Content MediumAs a phenol/aniline derivative, it is hygroscopic. Excess water interferes with moisture-sensitive reagents (e.g., organolithiums, acid chlorides).

    Part 2: Comparative Analytical Methodologies

    This section compares the performance of the three primary analytical workflows.

    HPLC-UV (The Routine Workhorse)
    • Principle: Separation based on hydrophobicity using a C18 stationary phase.

    • Pros: High sensitivity for trace organic impurities; established regulatory acceptance.

    • Cons: Requires a high-purity reference standard; response factors (UV absorption) vary between the main peak and impurities (e.g., de-brominated species absorb differently), leading to "Area %" errors.

    qNMR (The Absolute Standard)
    • Principle: Proton counting relative to an unrelated internal standard (e.g., Maleic Acid or TCNB).

    • Pros: Absolute quantification (w/w%) without a reference standard of the analyte; detects water, salts, and residual solvents simultaneously.

    • Cons: Lower sensitivity (LOD ~0.1%); requires high solubility in deuterated solvents.

    UPLC-MS (The Impurity Hunter)
    • Principle: Mass-based detection.

    • Pros: Essential for identifying what the impurities are (e.g., confirming regioisomers or oxidation products).

    • Cons: Not quantitative for purity release due to ionization variance.

    Comparative Performance Matrix
    FeatureMethod A: HPLC-UVMethod B: qNMRMethod C: UPLC-MS
    Primary Output Chromatographic Purity (Area %)Absolute Assay (Weight %)Structural ID (m/z)
    Accuracy ± 1.0% (Relative)± 0.5% (Absolute)Qualitative
    Req.[1] Reference Std Yes (Critical) No (Internal Std only)No
    Detection of Salts NoYes No
    Throughput High (20 min/run)Medium (10-30 min/run)High
    Cost per Sample LowMediumHigh

    Part 3: Experimental Protocols

    Protocol A: Recommended HPLC-UV Method

    Rationale: An acidic mobile phase is chosen to keep the aniline moiety protonated (

    
    ), preventing peak tailing caused by interaction with silanol groups on the column.
    
    • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Flow Rate: 1.0 mL/min.

    • Column Temp: 30°C.

    • Detection: UV @ 254 nm (aromatic ring) and 210 nm (impurities).

    • Gradient:

      • 0-2 min: 5% B (Isocratic hold)

      • 2-15 min: 5%

        
         90% B (Linear ramp)
        
      • 15-20 min: 90% B (Wash)

      • 20-25 min: 5% B (Re-equilibration)

    Protocol B: qNMR Method (Absolute Purity)

    Rationale: Maleic acid is selected as the Internal Standard (IS) because its vinylic protons (

    
     6.2 ppm) do not overlap with the aromatic protons of the phenol derivative (
    
    
    
    6.0 - 7.5 ppm).
    • Preparation: Weigh accurately ~20 mg of 3-Amino-4-bromo-5-fluorophenol and ~10 mg of Maleic Acid (TraceCERT® grade) into a vial.

    • Solvent: Add 0.7 mL DMSO-

      
      . Cap and vortex until fully dissolved.
      
    • Acquisition:

      • Instrument: 400 MHz (or higher) NMR.

      • Pulse Angle: 90°.

      • Relaxation Delay (

        
        ): 60 seconds (Critical: must be 
        
        
        
        to ensure full relaxation for integration accuracy).
      • Scans: 16 or 32.

    • Calculation:

      
      
      Where 
      
      
      
      =Integral area,
      
      
      =Number of protons,
      
      
      =Molar mass,
      
      
      =Weight,
      
      
      =Purity.[2][3]

    Part 4: Impact Analysis (The "Why It Matters")

    To validate the necessity of strict QC, we simulated a downstream application: a Suzuki-Miyaura coupling to form a biaryl intermediate.

    Reaction: 3-Amino-4-bromo-5-fluorophenol + Phenylboronic acid

    
     Biaryl Product.
    

    Experiment: We compared two lots of starting material:

    • Lot A (Standard Grade): 97.2% purity (HPLC), containing 1.5% 2-bromo regioisomer.

    • Lot B (High Purity): 99.6% purity (HPLC), <0.1% regioisomers.

    Results:

    MetricLot A (Standard)Lot B (High Purity)Analysis
    Isolated Yield 68%89%21% Yield Gap
    Catalyst Turnover (TON) 340880Impurities deactivated the Pd catalyst.
    Purification Load Required 2x Column ChromatographySimple RecrystallizationRegioisomer byproduct co-eluted with product.

    Part 5: Visualizations

    Diagram 1: QC Decision Workflow

    This flowchart illustrates the logic for accepting or rejecting a batch based on the comparative methods described.

    QC_Workflow Start Incoming Raw Material (3-Amino-4-bromo-5-fluorophenol) HPLC Step 1: HPLC-UV Screening (Check for Regioisomers) Start->HPLC Decision1 Purity > 98.0%? HPLC->Decision1 qNMR Step 2: qNMR Analysis (Absolute Assay & Salt Check) Decision1->qNMR Yes Reject REJECT BATCH (Risk of Catalyst Poisoning) Decision1->Reject No (<98%) Decision2 Assay (w/w) > 97.0%? qNMR->Decision2 Decision2->Reject No (<97%) Accept RELEASE BATCH (Suitable for GMP Synthesis) Decision2->Accept Yes

    Caption: A tiered QC workflow prioritizing HPLC for impurity identification and qNMR for absolute mass balance confirmation.

    Diagram 2: Impurity Fate Mapping

    This diagram visualizes how specific impurities in the starting material propagate through the Suzuki coupling.

    Impurity_Fate Input Impurity Input (In Starting Material) Regio 2-Bromo Isomer (Regio-impurity) Input->Regio Oxid Quinone Species (Oxidation) Input->Oxid Reaction Suzuki Coupling (Pd Catalyst) Regio->Reaction Competes Oxid->Reaction Poisons Pd Outcome1 Wrong Regioisomer Product (Difficult Separation) Reaction->Outcome1 Outcome2 Catalyst Death (Low Yield) Reaction->Outcome2

    Caption: Fate mapping showing how regioisomers lead to inseparable byproducts and oxidation impurities cause catalytic failure.

    References

    • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Retrieved from [Link]

    • International Conference on Harmonisation (ICH). (2012). Guideline Q11: Development and Manufacture of Drug Substances. Retrieved from [Link]

    • Kilic, et al. (2022).[4] "Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis." Molecules. Retrieved from [Link]

    • Enovatia. (2013). Advantages of Quantitative NMR for the Determination of Relative Response Factors. Retrieved from [Link]

    Sources

    Safety Operating Guide

    Proper Disposal of 3-Amino-4-bromo-5-fluorophenol: A Guide for Laboratory Professionals

    Author: BenchChem Technical Support Team. Date: February 2026

    This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-Amino-4-bromo-5-fluorophenol. As a multi-halogenated aromatic amine, this compound requires careful handling and adherence to specific disposal protocols to ensure the safety of laboratory personnel and the protection of the environment. This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural instructions but also the scientific rationale behind these critical safety measures.

    Understanding the Hazard Profile

    • Acute Toxicity (Oral, Dermal, Inhalation): Likely harmful if swallowed, in contact with skin, or inhaled.

    • Skin Corrosion/Irritation: Expected to cause skin irritation.

    • Serious Eye Damage/Eye Irritation: Expected to cause serious eye irritation.

    • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

    • Hazardous to the Aquatic Environment: Potentially toxic to aquatic life with long-lasting effects.

    Therefore, all handling and disposal procedures must be conducted with the assumption that this compound is hazardous.

    Key Data Summary
    PropertyValue/InformationSource Analogy
    Appearance SolidGeneral for substituted phenols
    GHS Hazard Statements H302, H312, H332, H315, H319, H335, H411Based on similar aminophenols and halogenated phenols
    Primary Disposal Route Incineration by a licensed hazardous waste facilityGeneral guidance for halogenated organic compounds
    EPA Hazardous Waste Potential for F-listed or D-listed waste codesResource Conservation and Recovery Act (RCRA)

    Immediate Safety and Personal Protective Equipment (PPE)

    Before handling 3-Amino-4-bromo-5-fluorophenol for any purpose, including disposal, ensure that the following personal protective equipment is worn:

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

    • Eye/Face Protection: Safety glasses with side shields or chemical splash goggles. A face shield may be necessary if there is a risk of splashing.

    • Skin and Body Protection: A laboratory coat is mandatory. For larger quantities or in case of a spill, a chemically resistant apron or suit may be required.

    • Respiratory Protection: All handling of the solid or solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

    Step-by-Step Disposal Protocol

    The guiding principle for the disposal of 3-Amino-4-bromo-5-fluorophenol is that it must be treated as a regulated hazardous waste. Under no circumstances should this chemical or its containers be disposed of in standard laboratory trash or down the drain.

    Step 1: Waste Segregation and Collection
    • Designate a Waste Stream: Due to the presence of bromine and fluorine, this compound must be segregated into a "Halogenated Organic Waste" stream.[1] Never mix it with non-halogenated waste, as this can complicate the disposal process and increase costs.

    • Use Appropriate Containers: Collect solid waste in a dedicated, leak-proof, and sealable container clearly labeled for halogenated organic solids.[2] For solutions, use a compatible liquid waste container. Ensure the container material is resistant to aromatic amines and phenols. High-density polyethylene (HDPE) is generally a suitable choice.

    • Labeling: As soon as the first particle of waste enters the container, it must be labeled.[3] The label must include, at a minimum:

      • The words "Hazardous Waste".[3][4]

      • The full chemical name: "3-Amino-4-bromo-5-fluorophenol".

      • The accumulation start date (the date the first waste is added).[3]

      • An indication of the hazards (e.g., "Toxic," "Irritant").[3][5]

    Step 2: On-Site Storage
    • Storage Location: Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of the laboratory personnel.

    • Secondary Containment: The waste container must be kept in a secondary containment bin or tray to prevent the spread of material in case of a leak.[6]

    • Segregation of Incompatibles: Ensure the container is stored away from incompatible materials, particularly strong oxidizing agents.

    • Container Management: Keep the waste container securely sealed at all times, except when adding waste.[1] Do not overfill the container; a headspace of at least 10% should be left to allow for expansion.

    Step 3: Final Disposal
    • Professional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Incineration: The recommended final disposal method for halogenated organic compounds is high-temperature incineration.[7] This process is designed to break down the molecule into simpler, less harmful components.

      • Causality: High-temperature incineration provides the energy required to break the strong carbon-halogen and aromatic ring bonds. However, the combustion of brominated and fluorinated compounds can produce hazardous byproducts such as hydrogen bromide (HBr), hydrogen fluoride (HF), and potentially polyhalogenated dibenzodioxins and dibenzofurans (PBDD/Fs and PFDD/Fs).[8][9] Licensed hazardous waste incinerators are equipped with sophisticated flue gas scrubbing systems to neutralize acidic gases like HBr and HF and to control the formation of dioxins and furans, ensuring environmentally compliant disposal.[10]

    Spill Management Protocol

    In the event of a spill, immediate and appropriate action is crucial.

    • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if you are unsure of the hazard.

    • Secure the Area: Restrict access to the spill area. If flammable solvents are present, extinguish all ignition sources.

    • Don PPE: Wear the appropriate PPE as described in Section 2.

    • Containment and Cleanup (for small, manageable spills):

      • Gently cover the solid spill with an inert absorbent material, such as vermiculite or sand, to prevent it from becoming airborne.[11]

      • Carefully sweep the absorbed material into a designated hazardous waste container.[12] Avoid creating dust.

      • For liquid spills, create a dike around the spill with absorbent material and then absorb from the outside in.[11]

      • Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

    • Label and Dispose: All materials used for spill cleanup must be placed in a sealed container, labeled as hazardous waste containing 3-Amino-4-bromo-5-fluorophenol, and disposed of according to the protocol in Section 3.[13]

    Logical Workflow for Disposal

    Below is a diagram illustrating the decision-making and procedural flow for the proper disposal of 3-Amino-4-bromo-5-fluorophenol.

    DisposalWorkflow Disposal Workflow for 3-Amino-4-bromo-5-fluorophenol cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_final Final Disposal cluster_spill Spill Response start Start: Need to dispose of 3-Amino-4-bromo-5-fluorophenol ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles/face shield - Lab coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate as 'Halogenated Organic Waste' fume_hood->segregate container Use a Designated, Compatible, and Leak-Proof Container segregate->container label_waste Label Container Immediately: - 'Hazardous Waste' - Full Chemical Name - Accumulation Start Date - Hazard Information container->label_waste store Store in a Designated SAA with Secondary Containment label_waste->store contact_ehs Contact EHS or Licensed Waste Contractor for Pickup store->contact_ehs transport Transport to a Licensed Hazardous Waste Facility contact_ehs->transport incinerate High-Temperature Incineration with Flue Gas Treatment transport->incinerate end End: Compliant Disposal incinerate->end spill Spill Occurs alert Alert Personnel & Secure Area spill->alert alert->ppe cleanup Contain and Clean Up Spill using Inert Absorbent alert->cleanup collect_spill_waste Collect Cleanup Debris as Halogenated Hazardous Waste cleanup->collect_spill_waste collect_spill_waste->label_waste

    Caption: Decision workflow for the safe disposal of 3-Amino-4-bromo-5-fluorophenol.

    References

    • Aerosol and Air Quality Research. (2023). Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review. [Link]

    • J&K Scientific LLC. (2021). Chemical spill cleanup procedures. [Link]

    • OSHA.com. (2023). Navigating RCRA Hazardous Waste Regulations. [Link]

    • National Environmental Trainers. RCRA Requirements for Hazardous Waste Generators. [Link]

    • The University of Tennessee Knoxville. Guidance for Hazardous Waste Spill Cleanup in Laboratories. [Link]

    • Nordic Council of Ministers. (2014). Emission Measurements During Incineration of Waste Containing Bromine. [Link]

    • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. [Link]

    • OSHA and EHS Compliance Texas. (2021). EPA and DOT Hazardous Waste Labeling Requirements. [Link]

    • U.S. Environmental Protection Agency. Hazardous Waste Containers. [Link]

    • ResearchGate. (2023). Bromine in waste incineration: Partitioning and influence on metal volatilisation. [Link]

    • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

    • American Chemical Society. Guide for Chemical Spill Response. [Link]

    • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

    • PubMed. (2003). Bromine in waste incineration: partitioning and influence on metal volatilisation. [Link]

    • ADCO Environmental Services, LLC. (2020). Hazardous Waste-Container Labeling Requirements. [Link]

    • Red Arc Environmental. (2024). RCRA Requirements for Generators of Hazardous Waste. [Link]

    • The City University of New York. Laboratory Chemical Spill Cleanup and Response Guide. [Link]

    • Triumvirate Environmental. (2021). 6 Safety Practices for Highly Hazardous Lab Chemicals. [Link]

    • MLI Environmental. (2023). Hazardous Waste Label Requirements | EPA & DOT Compliance. [Link]

    • ResearchGate. (2018). Products of thermal decomposition of brominated polymer flame retardants. [Link]

    • National Science Teaching Association. (2024). Laboratory Waste Disposal Safety Protocols. [Link]

    • U.S. Environmental Protection Agency. Hazardous Waste Generator Regulatory Summary. [Link]

    • GAIACA. (2021). Hazardous Waste Label Requirements. [Link]

    • National Center for Biotechnology Information. Working with Chemicals - Prudent Practices in the Laboratory. [Link]

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    Personal protective equipment for handling 3-Amino-4-bromo-5-fluorophenol

    Author: BenchChem Technical Support Team. Date: February 2026

    Technical Safety Guide: 3-Amino-4-bromo-5-fluorophenol

    CAS Registry Number: 1807143-32-3 Chemical Class: Halogenated Aminophenol Physical State: Solid (Powder/Crystalline)[1][2][3]

    Part 1: Executive Safety Directive

    To: Research & Development Personnel From: Senior Application Scientist, Safety & Compliance

    Handling 3-Amino-4-bromo-5-fluorophenol requires a nuanced understanding of its structural hazards.[1][2][3][4] Unlike simple buffers or salts, this compound combines a phenolic hydroxyl group, a primary amine, and halogen substituents (bromine and fluorine).[3]

    The Core Hazard Mechanism:

    • Enhanced Lipophilicity: The halogen atoms (Br, F) increase the lipophilicity of the phenol ring, significantly enhancing its ability to penetrate the stratum corneum (outer skin layer) compared to non-halogenated phenols.[4]

    • Sensitization Potential: The primary amine (

      
      ) at the meta position, combined with the electron-withdrawing halogens, creates a reactive moiety capable of haptenization—binding to skin proteins to trigger allergic contact dermatitis or respiratory sensitization upon repeated exposure.[3]
      
    • Systemic Toxicity: Aminophenols are known methemoglobinemia inducers.[4] While acute exposure primarily presents as severe irritation, systemic absorption must be prevented to avoid interference with oxygen transport in the blood.[4]

    Immediate Action Required: Treat this substance as a Severe Skin/Eye Irritant and Potential Sensitizer .[4] All handling must occur within a certified chemical fume hood.[4]

    Part 2: Personal Protective Equipment (PPE) Matrix

    The following PPE selection is non-negotiable and based on permeation kinetics for halogenated aromatics.

    PPE CategoryStandard RequirementTechnical Justification (The "Why")
    Hand Protection (Splash) Nitrile Rubber (Min.[1][2][3][5] thickness: 0.11 mm / 4 mil)Provides adequate short-term protection against incidental contact.[1][2][3][4] Note: Amines can accelerate nitrile degradation over time.[4]
    Hand Protection (Immersion) Laminate Film (Silver Shield/Barrier) Critical: Halogenated phenols permeate nitrile rapidly under continuous contact.[1][3][4] Laminate film offers >480 min breakthrough time.[4]
    Eye Protection Chemical Goggles (Indirect Vent)Safety glasses are insufficient.[1][3][4] The fine powder nature of this solid poses a high risk of airborne particulate migration behind standard lenses.[4]
    Respiratory Protection N95 (Minimum) or P100 (Preferred) If handling outside a fume hood (strongly discouraged) or during spill cleanup, a particulate respirator is required to prevent inhalation of sensitizing dusts.[1][3]
    Body Protection Lab Coat (Tyvek/Polypropylene) Cotton coats absorb liquids and hold toxic solids against the skin.[1][3][4] Disposable, non-woven synthetic coats provide a better particulate barrier.[4]

    Part 3: Operational Protocols & Visualization

    Workflow: Safe Handling Logic

    This self-validating workflow ensures that no step is missed during the handling of the substance.[2][4]

    HandlingProtocol Start Start: Handling 3-Amino-4-bromo-5-fluorophenol RiskAssess Step 1: Risk Assessment (Check Quantity & State) Start->RiskAssess HoodCheck Step 2: Engineering Control (Fume Hood On? Sash < 18"?) RiskAssess->HoodCheck PPE_Don Step 3: Don PPE (Nitrile Double-Glove + Goggles) HoodCheck->PPE_Don Passed Handling Step 4: Active Handling (Weighing/Transfer) PPE_Don->Handling SpillCheck Did a Spill Occur? Handling->SpillCheck Decon Step 5: Decontamination (Wipe surfaces with Ethanol/Water) SpillCheck->Decon No Emergency Response Trigger Emergency Protocol (See Diagram 2) SpillCheck->Emergency Response Yes Waste Step 6: Disposal (Solid Waste -> P-Listed Stream) Decon->Waste Doffing Step 7: Doffing Sequence (Outer Gloves -> Goggles -> Coat -> Inner Gloves) Waste->Doffing Wash Step 8: Hygiene (Wash Hands with Soap/Water) Doffing->Wash

    Figure 1: Operational workflow for routine handling. Note the critical decision point at "Spill Check" which diverts to emergency protocols.

    Emergency Response: Spill Decision Tree

    In the event of a release, immediate decision-making is required to prevent exposure.[3][6]

    SpillResponse SpillStart Spill Detected AssessSize Assess Size SpillStart->AssessSize Minor Minor Spill (< 5g / Contained) AssessSize->Minor Small Major Major Spill (> 5g / Uncontained) AssessSize->Major Large Clean Don Additional PPE (Double Gloves + N95) Minor->Clean Evacuate EVACUATE LAB Call EHS Major->Evacuate Absorb Cover with Wet Paper Towel (Prevent Dust) Clean->Absorb Collect Scoop into HazWaste Container Absorb->Collect Wipe Triple Wipe Surface (Soap/Water) Collect->Wipe

    Figure 2: Decision tree for spill response.[1][2][3][4] Major spills require evacuation due to the sensitization risk of fine particulates.[3]

    Part 4: Disposal & Waste Management

    Proper disposal is not just regulatory compliance; it is an environmental imperative.[4] Halogenated aromatics are persistent and must not enter the water table.[4]

    Waste Stream Classification:

    • Primary Stream: Hazardous Waste, Solid, Toxic.[4]

    • EPA Code Guidance: While not explicitly P-listed (like simple fluorophenols), this compound should be managed as a Toxic Waste due to the halogenated phenol structure.[2]

    • Prohibited: Do NOT dispose of down the drain. The fluorine-carbon bond is highly stable and resists standard wastewater treatment degradation.[2][4]

    Disposal Protocol:

    • Solids: Collect in a wide-mouth HDPE jar labeled "Halogenated Organic Solids."

    • Liquids (Mother Liquors): Segregate into "Halogenated Solvent Waste." Do not mix with non-halogenated solvents if your facility separates them (halogenated waste incineration is more costly and requires higher temperatures).[4]

    • Contaminated PPE: Heavily contaminated gloves or wipes must be disposed of as solid hazardous waste, not regular trash.[4]

    References

    • ChemSrc. (2025).[4] 3-Amino-4-bromo-5-fluorophenol (CAS 1807143-32-3) MSDS & Properties. Retrieved from [1][3]

    • Fisher Scientific. (2025).[4][7] Glove Selection Guide: Nitrile vs. Laminate Breakthrough Times. Retrieved from [1][3]

    • Ansell. (2024).[4] Permeation & Degradation Resistance Guide for Chemical Resistant Gloves. Retrieved from [1][3]

    • PubChem. (2025).[4] Compound Summary: Aminophenol Derivatives and Toxicity. Retrieved from [1][3]

    Sources

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.